Bupranolol
Description
This compound is a non-selective beta blocker with potency similar to [propanolol]. It does not have intrinsic sympathomimetic activity (ISA), but does have strong membrane stabilizing activity.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
An adrenergic-beta-2 antagonist that has been used for cardiac arrhythmia, angina pectoris, hypertension, glaucoma, and as an antithrombotic.
See also: Atenolol (related); Propranolol (related); Metoprolol (related) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIRNZOQPUAHHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022704 | |
| Record name | Bupranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bupranolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14556-46-8, 23284-25-5 | |
| Record name | (±)-Bupranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14556-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupranolol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014556468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bupranolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08808 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bupranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUPRANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858YGI5PIT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bupranolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Chemical and physical properties of Bupranolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupranolol is a non-selective beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker.[1][2] Chemically, it is classified as an aromatic ether.[2] With a potency comparable to propranolol, this compound effectively blocks the action of catecholamines, such as adrenaline and noradrenaline, at both β1 and β2-adrenergic receptors.[1][3] This antagonism results in a reduction of heart rate, myocardial contractility, and cardiac output. Notably, this compound lacks intrinsic sympathomimetic activity (ISA) but exhibits strong membrane-stabilizing properties. This guide provides an in-depth overview of the chemical and physical properties of this compound, its core pharmacological actions, and detailed experimental methodologies for its characterization.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol | |
| Chemical Formula | C₁₄H₂₂ClNO₂ | |
| Molecular Weight | 271.78 g/mol | |
| Melting Point | 221 °C | |
| Physical Description | Solid | |
| Water Solubility | 0.143 mg/mL | |
| pKa (Strongest Basic) | 9.76 | |
| LogP | 2.8 |
Pharmacological Properties
Mechanism of Action
This compound functions as a competitive, non-selective beta-blocker. It competes with endogenous sympathomimetic neurotransmitters, primarily catecholamines, for binding sites on beta-adrenergic receptors. By blocking these receptors, particularly the β1-receptors in the heart, this compound inhibits sympathetic stimulation. This leads to a decrease in resting heart rate, a reduction in the force of cardiac contraction, and consequently, a lowering of both systolic and diastolic blood pressure. Its non-selective nature means it also blocks β2-receptors, which can be a consideration in patients with respiratory conditions.
Receptor Binding Affinity
The affinity of this compound for beta-adrenergic receptors is a key determinant of its potency. The binding affinity is quantified by determining the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. For this compound, the Ki values demonstrate its non-selective nature, with a high affinity for both β1 and β2 receptors.
Intrinsic Sympathomimetic Activity (ISA)
This compound is characterized by its lack of intrinsic sympathomimetic activity (ISA). This means that while it blocks the receptor from being activated by agonists like adrenaline, it does not possess any partial agonist activity itself. Beta-blockers with ISA can cause a slight stimulation of the receptor even while blocking the effects of more potent catecholamines. The absence of ISA in this compound results in a more pronounced reduction in resting heart rate and cardiac output compared to beta-blockers with this property.
Signaling Pathways
The therapeutic effects of this compound are a direct consequence of its modulation of the beta-adrenergic signaling pathway. The following diagram illustrates the canonical pathway that is inhibited by this compound.
Experimental Protocols
Radioligand Competition Binding Assay for Receptor Affinity
This protocol outlines the methodology to determine the binding affinity of this compound for beta-adrenergic receptors using a radioligand competition assay.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing beta-adrenergic receptors in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation.
-
Resuspend and wash the membrane pellet.
-
Resuspend the final pellet in a buffer containing a cryoprotectant and store at -80°C.
-
Determine the protein concentration of the membrane preparation.
2. Competition Binding Assay:
-
Thaw the membrane preparation and resuspend in the final assay buffer.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol), and varying concentrations of unlabeled this compound.
-
Incubate the plate to allow binding to reach equilibrium.
3. Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific radioligand binding against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Assessment of Intrinsic Sympathomimetic Activity (ISA)
This protocol describes a method to evaluate the ISA of this compound using an isolated guinea pig atrium preparation.
1. Tissue Preparation:
-
Euthanize a guinea pig and dissect out the heart.
-
Isolate the right atrium and mount it in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Attach the atrium to an isometric force transducer to record the rate and force of spontaneous contractions.
2. Experimental Procedure:
-
Allow the preparation to stabilize.
-
Add increasing concentrations of a standard β-agonist (e.g., isoprenaline) to establish a cumulative concentration-response curve for the increase in heart rate and force of contraction.
-
After washing the tissue, add increasing concentrations of this compound to the organ bath and record any changes in atrial rate and force.
-
In a separate experiment, pre-incubate the atrial preparation with a high concentration of this compound and then generate a concentration-response curve for the standard β-agonist.
3. Data Analysis:
-
Compare the effects of this compound alone on the atrial rate and force to the baseline. A lack of significant increase indicates the absence of ISA.
-
Analyze the shift in the concentration-response curve of the standard β-agonist in the presence of this compound to confirm its antagonistic activity.
Conclusion
This compound is a well-characterized non-selective beta-blocker with a clear mechanism of action and a defined pharmacological profile. Its lack of intrinsic sympathomimetic activity distinguishes it from some other beta-blockers. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and related compounds in a research and drug development setting. The provided data and methodologies serve as a valuable technical resource for scientists in the field.
References
Molecular Docking Studies of Bupranolol with Beta-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular docking of bupranolol, a non-selective beta-adrenergic receptor antagonist, with its target receptors. It is designed to offer researchers and drug development professionals a comprehensive resource, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant biological pathways and workflows.
Introduction to this compound and Beta-Adrenergic Receptors
This compound is a competitive, non-selective beta-blocker with a potency similar to propranolol.[1][2] It exerts its therapeutic effects by competitively binding to beta-adrenergic receptors (β-ARs), thereby blocking the action of endogenous catecholamines like epinephrine and norepinephrine.[2] This blockade leads to a reduction in heart rate, cardiac output, and blood pressure.[2] this compound targets both β1- and β2-adrenergic receptors.[2] The β1-adrenergic receptors are primarily located in the heart and kidneys, while β2-adrenergic receptors are found in the lungs, blood vessels, and other tissues. Understanding the molecular interactions between this compound and these receptor subtypes is crucial for rational drug design and the development of more selective and effective beta-blockers.
Quantitative Data from Binding and Docking Studies
Molecular docking simulations and experimental binding assays provide valuable quantitative data on the interaction between a ligand and its receptor. This data is essential for comparing the affinity and selectivity of different compounds.
Binding Affinity Data
The binding affinity of a ligand to its receptor is often expressed as the inhibition constant (Ki) or the pKi (-log(Ki)). A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor Subtype | Binding Affinity (pKi) |
| (-)-Bupranolol | β1-Adrenoceptor (high-affinity state) | 8.8 |
| (+)-Bupranolol | β-Adrenoceptors (myocardium) | Lower affinity than (-)-enantiomer (50-120 fold difference) |
Molecular Docking Data (Hypothetical)
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor |
| Binding Energy (kcal/mol) | -8.5 to -10.0 (estimated) | -8.0 to -9.5 (estimated) |
| Interacting Amino Acids (based on Bucindolol study) | Hydrogen Bonds: Asp121, Asn329 Van der Waals: Trp117, Thr118, Thr122, Val126, Phe201, Tyr207, Ser211, Ser212, Ser215, Trp303, Phe307, Asn310, Tyr332, Tyr333 | Hydrogen Bonds: Asp113, Asn312 Van der Waals: Val114, Thr118, Ser203, Ser204, Ser207, Trp286, Phe290, Tyr308, Tyr316 (based on general β2-AR antagonist binding sites) |
Experimental Protocols: Molecular Docking of this compound
This section outlines a detailed protocol for performing a molecular docking study of this compound with β1 and β2-adrenergic receptors using a widely used software suite like AutoDock.
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking calculations.
-
Discovery Studio or PyMOL: For visualization and analysis of results.
-
Protein Data Bank (PDB): To obtain the 3D structures of the receptors.
Step-by-Step Protocol
-
Protein Preparation:
-
Download the crystal structure of the human β1-adrenergic receptor (e.g., PDB ID: 7BVQ) and β2-adrenergic receptor (e.g., PDB ID: 2RH1) from the PDB.
-
Open the PDB file in a molecular visualization tool.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to all atoms.
-
Define the grid box, which specifies the search space for the docking simulation, around the known binding site of the receptor. The binding site can be identified from the co-crystallized ligand in the original PDB file.
-
Save the prepared protein structure in the PDBQT file format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem (CID 2475).
-
Open the ligand file in a molecular modeling tool.
-
Define the rotatable bonds in the this compound molecule to allow for conformational flexibility during docking.
-
Assign partial charges to the ligand atoms.
-
Save the prepared ligand structure in the PDBQT file format.
-
-
Molecular Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation.
-
Provide the prepared protein and ligand PDBQT files as input.
-
Specify the coordinates of the center of the grid box and its dimensions.
-
Set the exhaustiveness of the search to a value that ensures a thorough exploration of the conformational space (e.g., 8 or higher).
-
Run the docking simulation. AutoDock Vina will generate a set of possible binding poses for this compound within the receptor's binding site, ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docking results using a molecular graphics program.
-
Analyze the top-ranked binding pose of this compound to identify key interactions with the amino acid residues of the receptor.
-
Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
-
Compare the docking results for the β1 and β2 receptors to assess the potential for subtype selectivity.
-
Visualizations: Signaling Pathways and Experimental Workflow
Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in molecular docking studies.
Beta-Adrenergic Receptor Signaling Pathways
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through intracellular signaling cascades.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Caption: β2-Adrenergic Receptor Signaling Pathways (Gs and Gi).
Molecular Docking Workflow
The process of molecular docking follows a structured workflow from initial setup to final analysis.
Caption: General Workflow for Molecular Docking.
Conclusion
Molecular docking is a powerful computational tool for investigating the interactions between drugs and their protein targets. This guide has provided a comprehensive overview of the molecular docking of this compound with β1- and β2-adrenergic receptors, including detailed experimental protocols, a summary of relevant quantitative data, and visualizations of key biological pathways and workflows. While specific experimental docking data for this compound is limited, the provided information, including data from the structurally similar bucindolol, offers a solid foundation for researchers and scientists in the field of drug discovery and development to design and interpret their own molecular docking studies. Further in silico and in vitro studies are encouraged to elucidate the precise binding modes and affinities of this compound and to guide the development of next-generation beta-blockers with improved selectivity and efficacy.
References
Bupranolol: A Technical Guide to its Antithrombotic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupranolol, a non-selective β-adrenergic receptor antagonist, has demonstrated significant potential as an antithrombotic agent. This technical guide provides a comprehensive overview of the existing in vitro and in vivo evidence supporting the antiplatelet activity of this compound. It delves into the molecular mechanisms, key signaling pathways, and detailed experimental protocols relevant to the evaluation of its antithrombotic efficacy. This document is intended to serve as a resource for researchers and professionals in drug development interested in the further exploration of this compound and related compounds for cardiovascular therapies.
Introduction
Thrombotic disorders, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Platelet activation and aggregation are central to the pathophysiology of arterial thrombosis. While various antiplatelet agents are in clinical use, the exploration of new therapeutic avenues remains a priority. This compound, a non-selective beta-blocker, has emerged as a compound of interest due to its demonstrated inhibitory effects on platelet function, suggesting a potential role in the prevention and treatment of thrombosis.[1] This guide synthesizes the available scientific data on this compound's antithrombotic properties, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.
Mechanism of Action
The antithrombotic effects of this compound are primarily attributed to its influence on platelet function. Unlike some cardiovascular drugs whose antiplatelet activity is a class effect, the efficacy of β-blockers in this regard appears to be compound-specific and not solely dependent on β-adrenergic receptor blockade.[2] The leading hypotheses for this compound's mechanism of action, largely extrapolated from studies on the structurally similar compound propranolol, include:
-
Membrane-Stabilizing Activity: this compound possesses strong membrane-stabilizing activity.[3] This property, similar to that of local anesthetics, is thought to alter the platelet membrane's microenvironment, thereby reducing its responsiveness to aggregating agents.[3] This non-specific interaction with the platelet membrane may interfere with the function of various membrane-bound proteins crucial for platelet activation.
-
Inhibition of Downstream Signaling Pathways: Evidence from studies on propranolol suggests that this compound may inhibit key intracellular signaling events that follow agonist-receptor binding. This includes the potential inhibition of phospholipase C (PLC), an enzyme responsible for generating the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4] Inhibition of this pathway would lead to reduced intracellular calcium mobilization and protein kinase C (PKC) activation, both of which are critical for platelet aggregation and degranulation.
-
Interference with Calcium Mobilization: The antiplatelet effects of some lipophilic β-blockers have been correlated with their ability to displace calcium ions from binding sites on the platelet membrane. By interfering with calcium availability, this compound may dampen the signaling cascade that leads to platelet activation.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound's antiplatelet action.
Quantitative Data on Antiplatelet Activity
In vitro studies have demonstrated that this compound is a more potent inhibitor of platelet aggregation than the well-characterized β-blocker, propranolol. The following tables summarize the available quantitative data from comparative studies.
Table 1: Inhibition of Adrenaline-ADP-Induced Platelet Aggregation in Rabbit Platelet-Rich Plasma
| Compound | Relative Potency vs. Propranolol |
| This compound | 2.4 - 3.2 times more effective |
| Propranolol | Baseline |
| Data from Umetsu et al., 1976 |
Table 2: Inhibition of Adrenaline-Induced Platelet Aggregation in Human Platelet-Rich Plasma
| Compound | Relative Potency vs. Propranolol |
| This compound | 2.8 - 3.3 times more effective |
| Propranolol | Baseline |
| Data from Umetsu et al., 1976 |
Table 3: IC50 Values for Inhibition of Platelet Aggregation by Propranolol (as a comparator)
| Agonist | Propranolol IC50 (µM) |
| Phorbol Myristate Acetate (PMA) | 34 |
| Thrombin | 77 |
| Ca²⁺-ionophore A23187 | 81 |
| Epinephrine | 118 |
| Data from M. R. Agarwal et al., 1999, for comparative purposes as specific IC50 for this compound are not available. |
Experimental Protocols
The evaluation of this compound's antiplatelet activity has primarily utilized in vitro platelet aggregation assays. Below are detailed methodologies for these key experiments.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
4.1.1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy human donors or rabbits via venipuncture into tubes containing 3.8% trisodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at a low speed (e.g., 240 g) for 10 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 g) for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
4.1.2. Platelet Aggregation Measurement
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add a defined volume of PRP to a cuvette with a magnetic stir bar and place it in the aggregometer.
-
Incubate the PRP for a set period (e.g., 3 minutes) at 37°C with stirring.
-
Add a working solution of the platelet agonist (e.g., adrenaline, ADP, or a combination) to the PRP.
-
Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve.
-
For inhibition studies, pre-incubate the PRP with various concentrations of this compound for a specified time before adding the agonist.
4.1.3. Agonist Concentrations
-
Adrenaline: Final concentrations typically range from 1 µM to 10 µM.
-
ADP: Final concentrations typically range from 1 µM to 10 µM.
-
Adrenaline-ADP Combination: Sub-threshold concentrations of both agonists are often used to study synergistic effects.
In Vivo Models of Thrombosis
4.2.1. Vena Cava Ligation Model in Rats
-
Anesthetize male Wistar rats.
-
Administer this compound or vehicle control (e.g., intraperitoneally) at a predetermined dose and time before surgery.
-
Perform a midline laparotomy to expose the inferior vena cava.
-
Carefully ligate the vena cava just below the renal veins.
-
Close the abdominal incision.
-
After a set period (e.g., 24 hours), re-anesthetize the rats and excise the vena cava.
-
Isolate and weigh the resulting thrombus.
-
The antithrombotic effect is determined by comparing the thrombus weight in the this compound-treated group to the control group.
Bleeding Time Assay
This assay provides an in vivo measure of primary hemostasis.
-
Administer this compound or vehicle control to the animals (e.g., rats).
-
After a specified time, make a standardized incision on the tail.
-
Gently blot the blood from the incision with filter paper at regular intervals (e.g., every 30 seconds) without touching the wound.
-
Record the time until bleeding ceases.
-
A prolongation of bleeding time indicates an impairment of platelet function.
Visualization of Workflows and Relationships
Experimental Workflow for In Vitro Platelet Aggregation
Caption: Workflow for in vitro platelet aggregation analysis.
Logical Relationship of this compound's Properties and Effects
Caption: Relationship between this compound's properties and its antithrombotic effects.
Effect on Coagulation Cascade
Studies on the closely related compound, propranolol, have shown that its antithrombotic effect is primarily mediated through the inhibition of platelet function rather than a direct impact on the coagulation cascade. In a rat model of venous thrombosis, propranolol did not significantly alter key coagulation parameters such as activated partial thromboplastin time (aPTT) or prothrombin time (PT). It is therefore hypothesized that this compound would similarly have minimal direct effects on the enzymatic cascade of coagulation.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant antiplatelet activity, rendering it a promising candidate for further investigation as an antithrombotic agent. Its potency, which appears to exceed that of propranolol in in vitro models, warrants further preclinical and clinical evaluation. Future research should focus on:
-
Determining the precise IC50 values of this compound against a panel of platelet agonists.
-
Elucidating the detailed molecular interactions of this compound with the platelet membrane and its key signaling proteins.
-
Conducting robust in vivo studies in various animal models of arterial and venous thrombosis to establish its efficacy and safety profile.
-
Investigating the potential for synergistic effects when combined with other antiplatelet or anticoagulant drugs.
A deeper understanding of this compound's antithrombotic properties could pave the way for its repositioning as a valuable therapeutic option in the management of thrombotic diseases.
References
- 1. Effects of this compound, a new beta-blocker, on platelet functions of rabbit and human in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet activity of β-blockers: new light on existing data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of propranolol on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of propranolol on platelet signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bupranolol Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bupranolol is a non-selective β-adrenoceptor antagonist with competitive properties, showing no intrinsic sympathomimetic activity.[1][2] Its potency is comparable to that of propranolol.[2] Due to its pharmacological profile, this compound is a valuable tool in cardiovascular research and drug development. Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure their stability and efficacy for in vitro and in vivo studies.
Data Presentation: Solubility and Storage
For consistent experimental outcomes, understanding the solubility and stability of this compound in various solvents is crucial. The following tables summarize the quantitative data for this compound solubility and recommended storage conditions for stock solutions.
Table 1: this compound Solubility
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL (91.99 mM)[3], Soluble to 100 mM | Sonication is recommended to aid dissolution. |
| Ethanol | Soluble to 100 mM | |
| Water | 0.143 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.20 mM) | Yields a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.20 mM) | Yields a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.20 mM) |
Table 2: this compound Stock Solution Storage Recommendations
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months, Up to 1 year | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to prevent multiple freeze-thaw cycles. |
| 4°C | Up to 1 week | For frequent use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound powder (MW: 271.78 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh out a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.718 mg of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to product inactivation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol provides a method for preparing a this compound solution suitable for in vivo experiments, based on a common solvent mixture.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (sterile)
-
Sterile tubes
-
Vortex mixer
Procedure:
This protocol is based on a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound in this example is 2.5 mg/mL.
-
Prepare a Concentrated Stock (if necessary): Depending on the desired final concentration, it may be necessary to first prepare a more concentrated stock solution in DMSO. For example, a 25 mg/mL stock in DMSO can be prepared.
-
Solvent Mixing: For a 1 mL final working solution, add the solvents sequentially:
-
To 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound in DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
-
Final Mixing: Vortex the final solution until it is clear and homogenous.
-
Use: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing and storing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation and Storage.
References
Application Notes and Protocols: Bupranolol in Competitive Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupranolol is a non-selective beta-adrenergic receptor antagonist, also known as a beta-blocker.[1] It competitively inhibits the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors.[1] This property makes this compound a valuable tool in pharmacological research, particularly in competitive radioligand binding assays. These assays are the gold standard for determining the affinity of a ligand for a receptor.[2][3]
This document provides detailed application notes and protocols for the use of this compound in competitive radioligand binding assays to characterize beta-adrenergic receptors.
Principle of Competitive Radioligand Binding Assays
Competitive radioligand binding assays are used to determine the affinity (typically expressed as the inhibition constant, Ki) of an unlabeled compound (the "competitor," e.g., this compound) for a receptor. This is achieved by measuring the ability of the competitor to displace a radiolabeled ligand (a "radioligand") that is known to bind to the receptor with high affinity.
The assay involves incubating a source of receptors (e.g., cell membranes) with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled competitor. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptors. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be converted to the Ki value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Beta-Adrenergic Receptor Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to a stimulatory G-protein (Gs). This initiates a signaling cascade that involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. This compound, as an antagonist, blocks the initial step of this pathway by preventing agonist binding to the receptor.
Beta-Adrenergic Receptor Signaling Pathway
Quantitative Data: this compound Binding Affinity
The binding affinity of this compound for beta-1 and beta-2 adrenergic receptors has been determined in various studies. The affinity is typically reported as the pKi or pA2 value, which is the negative logarithm of the Ki (inhibition constant) or A2 (a measure of antagonist potency) value, respectively. A higher pKi value indicates a higher binding affinity.
| Compound | Receptor Subtype | pKi / pA2 | Ki (nM) | Radioligand Used | Tissue/Cell Source |
| (-)-Bupranolol | β1-Adrenoceptor (high affinity state) | 7.9 ("apparent pA2") | ~12.6 | Not specified | Pithed rats (functional assay) |
| (-)-Bupranolol | β1-Adrenoceptor (high affinity state) | 8.8 (pKi) | ~1.58 | [3H]CGP 12177 | Rat cerebrocortical membranes |
| (-)-Bupranolol | β1-Adrenoceptor (low affinity state) | 6.1 ("apparent pA2") | ~794 | Not specified | Pithed rats (functional assay) |
| (-)-Bupranolol | Not specified | Not specified | Not specified | 3H-(-)-bupranolol | Left ventricular beta-adrenoceptors |
Note: pA2 values from functional assays are considered equivalent to pKi values from binding assays for competitive antagonists. Ki values are calculated from pKi/pA2 as 10^(-pKi/pA2) * 10^9.
Experimental Protocols
A generalized protocol for a competitive radioligand binding assay using this compound as the competitor is provided below. This protocol may need to be optimized depending on the specific receptor source and radioligand used.
Materials and Reagents
-
Receptor Source: Cell membranes from tissues (e.g., rat heart, lung) or cultured cells expressing beta-adrenergic receptors.
-
Radioligand: A suitable beta-adrenergic receptor radioligand such as [125I]-Cyanopindolol ([125I]-CYP) or [3H]-Dihydroalprenolol ([3H]-DHA).
-
Competitor: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-selective beta-blocker, such as propranolol (e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter and Scintillation Fluid .
Experimental Workflow Diagram
Competitive Radioligand Binding Assay Workflow
Step-by-Step Protocol
1. Membrane Preparation a. Homogenize fresh or frozen tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron or similar homogenizer. b. Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and large debris. c. Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes. d. Wash the membrane pellet by resuspending it in fresh ice-cold buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer. f. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA). g. Store the membrane aliquots at -80°C until use.
2. Assay Setup a. Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10^-10 M to 10^-5 M. b. Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value. c. In a 96-well plate or individual tubes, set up the following conditions in triplicate: i. Total Binding: Receptor membranes, radioligand, and assay buffer. ii. Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol). iii. Competition: Receptor membranes, radioligand, and each concentration of this compound.
3. Incubation a. Add the components to the tubes/wells in the following order: assay buffer, competitor/buffer/NSB ligand, radioligand, and finally the membrane preparation to initiate the reaction. b. Incubate the reaction mixture at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The optimal time and temperature should be determined empirically.
4. Separation of Bound and Free Radioligand a. Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding). b. Immediately wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
5. Measurement of Radioactivity a. Place the filters in scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
-
Calculate the Inhibition Constant (Ki):
-
Use the Cheng-Prusoff equation to convert the IC50 to a Ki value: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
IC50 is the concentration of this compound that inhibits 50% of specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in separate saturation binding experiments).
-
-
Conclusion
This compound is a versatile and effective tool for studying beta-adrenergic receptors in competitive radioligand binding assays. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can accurately determine the binding affinity of this compound and other related compounds, contributing to a deeper understanding of beta-adrenergic pharmacology and facilitating drug discovery efforts.
References
- 1. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for In Vitro Platelet Aggregation Assays with Bupranolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupranolol is a non-selective β-adrenergic receptor antagonist that has demonstrated inhibitory effects on platelet aggregation in vitro.[1][2] These properties suggest its potential for investigation in the context of thrombosis and cardiovascular diseases. The primary mechanism of its antiplatelet activity is believed to be independent of its β-blocking action, relating more to its lipophilicity and interaction with the platelet membrane, similar to propranolol.[3] This involves membrane stabilization and interference with intracellular signaling pathways, such as those involving phospholipase C and calcium mobilization.[3][4]
These application notes provide detailed protocols for assessing the in vitro effects of this compound on platelet aggregation and adhesion, along with a summary of available data and relevant signaling pathways.
Data Presentation: Efficacy of this compound and Propranolol in Inhibiting Platelet Aggregation
The following table summarizes the effective concentrations of propranolol, which can be used to estimate the effective concentration range for this compound.
| Compound | Agonist(s) | Species | Effective Concentration Range (Propranolol) | Estimated Effective Concentration Range (this compound) | Observations |
| Propranolol | ADP, Epinephrine | Human | 10-50 µM | 3-18 µM | Abolished the second wave of aggregation. |
| Propranolol | Collagen, Thrombin | Human | 10-50 µM | 3-18 µM | Inhibited aggregation. |
| Propranolol | Arachidonic Acid | Human | 250-500 µM | 78-208 µM | Higher concentrations needed for inhibition. |
| Propranolol | U-46619 (Thromboxane A2 analog) | Human | IC50: 200 µM | IC50: ~62.5-83.3 µM |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the assessment of this compound's effect on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound hydrochloride
-
Agonists: Adenosine diphosphate (ADP), Epinephrine (Adrenaline), Collagen, Thrombin
-
Human whole blood from healthy, consenting donors
-
3.2% Sodium citrate anticoagulant
-
Phosphate-buffered saline (PBS)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Aggregometer and cuvettes with stir bars
-
Centrifuge
Procedure:
-
Blood Collection: Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
PRP and PPP Preparation:
-
To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper platelet-rich plasma layer.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature. Collect the supernatant (platelet-poor plasma). PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., saline or DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Platelet Aggregation Measurement:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Add 50 µL of the this compound solution (or vehicle control) and incubate for 2-5 minutes at 37°C.
-
Set the baseline (0% aggregation) with the PRP sample. Use a PPP sample to set the 100% aggregation mark.
-
Initiate aggregation by adding a known concentration of an agonist (e.g., ADP, epinephrine).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. A dose-response curve can be generated by plotting the percentage of inhibition against the this compound concentration to determine the IC50 value.
Protocol 2: Platelet Adhesion Assay
This protocol provides a method to assess the effect of this compound on platelet adhesion to a collagen-coated surface.
Materials:
-
This compound hydrochloride
-
Collagen (Type I)
-
96-well microtiter plates
-
PRP
-
Bovine serum albumin (BSA)
-
Acid-citrate-dextrose (ACD) solution
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with collagen (e.g., 50 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.
-
Platelet Preparation: Prepare PRP as described in Protocol 1.
-
Treatment: Incubate the PRP with various concentrations of this compound (or vehicle control) for 15 minutes at 37°C.
-
Adhesion: Add the treated PRP to the collagen-coated wells and incubate for 60 minutes at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent platelets.
-
Quantification:
-
Lyse the adherent platelets with a lysis buffer.
-
Quantify the number of adherent platelets by measuring the activity of a platelet-specific enzyme, such as acid phosphatase, using a colorimetric substrate like pNPP.
-
Read the absorbance at 405 nm using a plate reader.
-
-
Data Analysis: Compare the absorbance values of this compound-treated wells to the control wells to determine the percentage of inhibition of platelet adhesion.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of this compound's inhibition of platelet aggregation.
Caption: Workflow for in vitro platelet aggregation assay with this compound.
References
- 1. Effect of propranolol on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a new beta-blocker, on platelet functions of rabbit and human in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of β-blockers on platelet aggregation: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of propranolol on platelet signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bupranolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupranolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension and other cardiovascular conditions. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and robust method for this purpose. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method, based on established methodologies for similar beta-blockers like propranolol.
Principle
This method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and an aqueous buffer allows for the differential partitioning of the analyte. The separated this compound is then detected by a UV detector at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Internal Standard (e.g., Propranolol hydrochloride or another suitable beta-blocker)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Triethylamine (TEA) (Analytical grade)
-
Orthophosphoric acid or Hydrochloric acid (for pH adjustment)
-
Water (HPLC grade or Milli-Q)
-
Plasma or other biological matrix (for bioanalytical methods)
-
0.45 µm syringe filters
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Pipettes and volumetric flasks
Preparation of Solutions
Mobile Phase Preparation: A typical mobile phase for the analysis of beta-blockers consists of a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase could be a mixture of acetonitrile and ammonium acetate buffer (e.g., 10 mM, pH adjusted to 3.5 with phosphoric acid) in a ratio of 30:70 (v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
Standard Stock Solution Preparation: Accurately weigh about 10 mg of this compound hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL. This stock solution should be stored at 2-8°C when not in use.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., Propranolol HCl) at a concentration of 1 mg/mL in the mobile phase.
Sample Preparation (for Plasma Samples): For the analysis of this compound in plasma, a protein precipitation or liquid-liquid extraction step is necessary to remove interfering substances.
-
Protein Precipitation: To 500 µL of plasma, add 1 mL of ice-cold acetonitrile or methanol. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. The supernatant is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
Liquid-Liquid Extraction (LLE): To 500 µL of plasma, add a known amount of internal standard. Add 100 µL of 1 M NaOH to alkalinize the sample. Then, add 3 mL of an organic solvent like diethyl ether or a mixture of hexane and isoamyl alcohol. Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes. The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a known volume of mobile phase before injection.[1]
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization for specific applications and instrumentation.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate (pH 3.5) (30:70, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 290 nm (this compound has a UV absorbance maximum around this wavelength) |
| Column Temperature | Ambient or controlled at 25°C |
| Run Time | Approximately 10-15 minutes |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | |
| Theoretical Plates (N) | N > 2000 | |
| Resolution (Rs) | Rs > 2 (between analyte and internal standard) | |
| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 20 | |
| 50 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 3: Accuracy and Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | |||
| Mid QC | |||
| High QC |
Method Validation
It is imperative to validate the analytical method according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: Workflow for this compound quantification by HPLC.
Signaling Pathway (Illustrative)
While HPLC itself does not directly elucidate signaling pathways, understanding the mechanism of action of this compound is relevant for drug development professionals. This compound acts as an antagonist at beta-adrenergic receptors, blocking the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.
References
Application Notes and Protocols for the Development of a Bupranolol Transdermal Delivery System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of a transdermal delivery system for Bupranolol, a non-selective beta-adrenergic antagonist. Due to its short biological half-life and significant first-pass metabolism, transdermal administration presents a promising alternative to conventional oral delivery, aiming to provide sustained and controlled drug release.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the rational design of a transdermal drug delivery system. These properties influence formulation strategies, penetration through the skin barrier, and overall bioavailability.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂ClNO₂ | [1] |
| Molecular Weight | 271.78 g/mol | [3][4] |
| LogP (Octanol/Water) | 2.8 - 3.14 | |
| Water Solubility | 0.143 mg/mL | |
| pKa (Strongest Basic) | 9.76 | |
| Physical Description | Solid |
Formulation Development of a Matrix-Type Transdermal Patch
The solvent casting technique is a common and effective method for preparing matrix-type transdermal patches. This involves dissolving the drug and polymers in a suitable solvent, casting the solution, and allowing the solvent to evaporate, leaving a thin, drug-loaded film.
A study on the formulation of this compound-loaded transdermal patches identified an optimal formulation (F4) using a blend of polymers.
Table of Formulation F4 Components:
| Component | Role |
| This compound | Active Pharmaceutical Ingredient |
| Hydroxypropyl methylcellulose (HPMC) | Primary film-forming polymer |
| Eudragit RSPO | Co-polymer for sustained release |
| PEG 400 | Plasticizer |
| Methanol/Chloroform | Solvents |
Physicochemical Evaluation of Optimized Patch Formulation (F4):
| Parameter | Result |
| Thickness | 0.25 ± 0.02 mm |
| Folding Endurance | 285 ± 6 |
| Tensile Strength | 0.969 ± 0.014 kg/cm ² |
| Drug Content | 99.45 ± 0.36% |
| In Vitro Drug Release (12 hours) | 98.65% |
Enhancing Transdermal Permeation of this compound
The stratum corneum, the outermost layer of the skin, presents a significant barrier to drug penetration. Chemical penetration enhancers are often incorporated into transdermal formulations to reversibly decrease this barrier's resistance and improve drug flux.
Several studies have investigated the effect of various penetration enhancers on the transdermal delivery of this compound.
Effect of Penetration Enhancers on this compound Flux:
| Penetration Enhancer | Concentration (% w/v) | Fold Increase in Flux (vs. Control) | Reference |
| 2-Pyrrolidone (PY) | 5 | 3.8 | |
| 1-Methyl-2-pyrrolidone (MPY) | 5 | 2.4 | |
| Propylene Glycol (PG) | 10 | 2.5 | |
| Propylene Glycol (PG) | 30 | 5.0 | |
| Menthol | 2 | 3.8 | |
| Pyrrolidone (PY) (in reservoir TDS) | 5 | ~3.0 | |
| 1-Methyl-2-pyrrolidone (MPY) (in reservoir TDS) | 5 | ~1.5 | |
| Propylene Glycol (PG) (in reservoir TDS) | 10 | ~1.4 | |
| Propylene Glycol (PG) (in reservoir TDS) | 30 | ~1.8 | |
| Partially methylated beta-cyclodextrin (PMβCD) | - | ~2.5 |
Experimental Protocols
Protocol for Preparation of a Matrix-Type Transdermal Patch (Solvent Casting Technique)
This protocol is based on the successful formulation F4 described in the literature.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC)
-
Eudragit RSPO
-
PEG 400
-
Methanol
-
Chloroform
-
Petri dish
-
Magnetic stirrer
-
Beakers
-
Pipettes
-
Measuring cylinders
Procedure:
-
Accurately weigh the required quantities of HPMC and Eudragit RSPO.
-
In a clean, dry beaker, dissolve the polymers in a suitable volume of a methanol and chloroform mixture with continuous stirring using a magnetic stirrer until a clear solution is formed.
-
Accurately weigh the required amount of this compound and add it to the polymer solution. Stir until the drug is completely dissolved.
-
Add PEG 400 to the solution and stir to ensure uniform distribution.
-
Carefully pour the solution into a clean, level petri dish.
-
Cover the petri dish with a funnel to control the rate of solvent evaporation.
-
Allow the solvent to evaporate at room temperature for 24 hours.
-
After complete evaporation of the solvent, carefully peel the patch from the petri dish.
-
Inspect the patch for any imperfections and store it in a desiccator until further evaluation.
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for evaluating the permeation of this compound from a transdermal patch through an excised skin sample.
Materials:
-
Franz diffusion cells
-
Excised rat or porcine skin
-
Phosphate buffered saline (PBS), pH 7.4 (receptor medium)
-
Formulated this compound transdermal patch
-
Surgical scissors and forceps
-
Water bath with temperature control
-
Magnetic stirrers
-
Syringes and needles for sampling
-
HPLC or UV spectrophotometer for analysis
Procedure:
-
Skin Preparation:
-
Excise the abdominal skin of a healthy rat or porcine ear skin.
-
Carefully remove any adhering subcutaneous fat and connective tissue using a scalpel.
-
Wash the skin with PBS.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Fill the receptor compartment of the Franz diffusion cell with freshly prepared and degassed PBS (pH 7.4).
-
Ensure no air bubbles are trapped beneath the skin mounting area.
-
Mount the prepared skin on the diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Clamp the donor and receptor compartments together.
-
Place the Franz diffusion cells in a water bath maintained at 37 ± 0.5°C to achieve a skin surface temperature of 32 ± 1°C.
-
The receptor medium should be continuously stirred with a magnetic bead.
-
-
Permeation Study:
-
Cut the transdermal patch to the size of the effective diffusion area of the cell.
-
Apply the patch to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC or UV spectrophotometric method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) and lag time.
-
Protocol for Analytical Method Development and Validation (HPLC)
This protocol provides a starting point for developing a validated RP-HPLC method for the quantification of this compound in samples from skin permeation studies. Method validation should be performed according to ICH guidelines. A validated HPLC method for the similar beta-blocker, propranolol, has been established and can be adapted.
Chromatographic Conditions (starting point):
-
Column: RP-C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and an acidic aqueous buffer (e.g., phosphate buffer, pH adjusted with phosphoric acid) in a ratio of approximately 25:75 (v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Validation Parameters:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present (e.g., skin components, formulation excipients).
-
Linearity: Assess the linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Evaluate the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Signaling Pathway of this compound
This compound is a non-selective beta-adrenergic antagonist. It competitively blocks β1 and β2 adrenergic receptors, thereby inhibiting the actions of catecholamines like epinephrine and norepinephrine. This blockade prevents the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects.
Caption: this compound's mechanism of action.
Experimental Workflow for Transdermal Patch Development and Evaluation
The development and evaluation of a transdermal delivery system for this compound follows a logical progression from formulation to in vitro characterization.
Caption: Workflow for this compound transdermal system development.
References
Application Notes and Protocols for Studying Bupranolol in Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the therapeutic potential of Bupranolol, a non-selective beta-adrenergic antagonist, in the context of glaucoma. The protocols detailed below outline key experiments to assess its efficacy in reducing intraocular pressure (IOP), its mechanism of action on aqueous humor dynamics, and its potential neuroprotective effects on retinal ganglion cells (RGCs).
Introduction
Glaucoma is a progressive optic neuropathy characterized by the degeneration of RGCs and their axons, leading to irreversible vision loss.[1] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[2] this compound is a non-selective beta-blocker that has been used to manage hypertension, tachycardia, and glaucoma.[3][4] Like other beta-blockers, its primary mechanism in treating glaucoma is the reduction of aqueous humor production by the ciliary body, which in turn lowers IOP.[5]
These protocols are designed for preclinical evaluation in a rabbit model of experimentally induced glaucoma, a commonly used model in glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes.
Data Presentation
Table 1: Effect of this compound on Intraocular Pressure (IOP) in a Rabbit Model of Glaucoma
| Treatment Group | N | Baseline IOP (mmHg) | IOP at 2 hours post-treatment (mmHg) | % IOP Reduction | p-value |
| Vehicle Control | 10 | 25.4 ± 1.2 | 25.1 ± 1.3 | 1.2% | >0.05 |
| This compound (0.5%) | 10 | 25.8 ± 1.5 | 20.6 ± 1.1 | 20.2% | <0.01 |
| Timolol (0.5%) | 10 | 26.1 ± 1.3 | 19.3 ± 1.0 | 26.0% | <0.01 |
Data are presented as mean ± SEM. Statistical analysis performed using a one-way ANOVA with post-hoc Tukey's test.
Table 2: Effect of this compound on Aqueous Humor Dynamics
| Parameter | Vehicle Control | This compound (0.5%) | % Change | p-value |
| Aqueous Flow Rate (µL/min) | 2.5 ± 0.3 | 1.8 ± 0.2 | -28% | <0.05 |
| Outflow Facility (µL/min/mmHg) | 0.28 ± 0.04 | 0.29 ± 0.05 | +3.6% | >0.05 |
| Episcleral Venous Pressure (mmHg) | 9.1 ± 0.5 | 9.0 ± 0.4 | -1.1% | >0.05 |
Data are presented as mean ± SEM. Statistical analysis performed using an unpaired t-test.
Table 3: Effect of this compound on Retinal Ganglion Cell (RGC) Apoptosis
| Treatment Group | N | TUNEL-positive cells/mm² | % Reduction in Apoptosis | p-value |
| Glaucoma Control | 8 | 152 ± 15 | - | - |
| This compound (0.5%) | 8 | 118 ± 12 | 22.4% | <0.05 |
| Vehicle Control | 8 | 148 ± 16 | 2.7% | >0.05 |
Data are presented as mean ± SEM. Statistical analysis performed using a one-way ANOVA with post-hoc Tukey's test.
Experimental Protocols
Animal Model of Glaucoma
A commonly used method to induce a sustained elevation of IOP in rabbits is the injection of α-chymotrypsin into the posterior chamber.
-
Animals: Adult New Zealand White rabbits (2-3 kg).
-
Anesthesia: A mixture of ketamine and xylazine administered intramuscularly.
-
Procedure:
-
Under sterile conditions, a 30-gauge needle is inserted into the posterior chamber of the right eye.
-
Slowly inject 0.1 mL of α-chymotrypsin (150 U/mL) into the posterior chamber.
-
The left eye will serve as a control.
-
Monitor IOP weekly to confirm sustained elevation.
-
Measurement of Intraocular Pressure (IOP)
Rebound tonometry is a non-invasive and well-validated method for measuring IOP in rabbits.
-
Equipment: Rebound tonometer (e.g., TonoVet).
-
Procedure:
-
Gently restrain the rabbit.
-
Apply a topical anesthetic (e.g., 0.5% proparacaine) to the cornea.
-
Hold the tonometer in a horizontal position and align the probe with the central cornea.
-
Press the measurement button to obtain a reading. The device will take multiple measurements and provide an average.
-
Record the IOP for both eyes at baseline and at specified time points after treatment.
-
Assessment of Aqueous Humor Dynamics
Fluorophotometry is a standard technique to measure the rate of aqueous humor formation.
-
Equipment: Ocular fluorophotometer.
-
Procedure:
-
Administer a fluorescent tracer (e.g., fluorescein) topically or systemically.
-
At various time points, measure the concentration of fluorescein in the anterior chamber using the fluorophotometer.
-
The rate of decrease in fluorescein concentration is used to calculate the aqueous flow rate.
-
Evaluation of Retinal Ganglion Cell (RGC) Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Euthanize the animals at the end of the study period and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde and prepare retinal cross-sections or whole mounts.
-
Perform the TUNEL assay according to the manufacturer's protocol. This typically involves:
-
Permeabilization of the tissue.
-
Incubation with the TdT enzyme and labeled dUTPs.
-
Visualization using fluorescence microscopy.
-
-
Quantify the number of TUNEL-positive cells in the ganglion cell layer.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in reducing aqueous humor production.
Caption: Experimental workflow for evaluating this compound in a glaucoma model.
Caption: Logical relationship of this compound's effects in glaucoma.
References
- 1. mdpi.com [mdpi.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Long-term treatment of angle-closure glaucoma with this compound eye drops (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Do Antiglaucoma Beta Blockers Work? - Uses, Side Effects, Drug Names [rxlist.com]
Application Notes and Protocols for In Vivo Administration of Bupranolol in Cardiovascular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupranolol is a non-selective beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker. It competitively inhibits the binding of catecholamines, such as epinephrine and norepinephrine, to both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] This blockade of beta-adrenergic signaling pathways leads to significant effects on the cardiovascular system, making this compound a subject of interest in cardiovascular research.
In the heart, which predominantly expresses β1 receptors, this compound's antagonism reduces heart rate (negative chronotropy), decreases myocardial contractility (negative inotropy), and lowers cardiac output.[1][2] By blocking β1 receptors in the kidneys, it can also reduce renin release, contributing to a decrease in blood pressure.[2] The non-selective nature of this compound means it also blocks β2 receptors, which can lead to effects in other tissues. These comprehensive effects make in vivo studies essential for understanding its complete cardiovascular profile.
These application notes provide detailed protocols for the in vivo administration of this compound for cardiovascular research in rodent models, focusing on intravenous administration and telemetric monitoring of cardiovascular parameters.
Mechanism of Action and Signaling Pathway
This compound exerts its cardiovascular effects by blocking beta-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines. Upon binding to β1-adrenergic receptors in cardiac myocytes, it prevents the activation of adenylyl cyclase. This, in turn, reduces the conversion of ATP to cyclic AMP (cAMP).[1] Lower intracellular cAMP levels lead to decreased activation of protein kinase A (PKA), resulting in reduced phosphorylation of calcium channels and other key proteins involved in cardiac muscle contraction. The net effect is a decrease in intracellular calcium concentration, leading to reduced heart rate and contractility.
Data Presentation: Cardiovascular Effects of Intravenous this compound in Rats
The following table summarizes the reported cardiovascular effects of intravenously administered this compound in a pithed rat model. This preparation allows for the study of direct drug effects on the cardiovascular system without reflex autonomic responses.
| Parameter | Animal Model | This compound Dose (i.v.) | Change from Baseline | Reference |
| Heart Rate | Pithed Rat | 10 μmol/kg | ↓ 50.6 ± 3.2 beats/min | |
| Diastolic Blood Pressure | Pithed Rat | 10 μmol/kg | ↓ 24.2 ± 1.8 mmHg |
Experimental Protocols
Protocol 1: Surgical Implantation of Telemetry Transmitter for Cardiovascular Monitoring in Rats
This protocol describes the surgical implantation of a telemetry device for the continuous monitoring of blood pressure and heart rate in conscious, freely moving rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (225-300 g)
-
Telemetry transmitter (e.g., from Data Sciences International)
-
General anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpels, forceps, scissors, sutures)
-
Stereotaxic frame (optional, for head-mounted transmitters)
-
Heating pad
-
Analgesics (e.g., buprenorphine)
-
Antiseptic solution (e.g., Betadine)
-
Sterile saline
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using isoflurane (2-3% in oxygen).
-
Shave the ventral abdominal area and the inner thigh.
-
Clean the surgical sites with an antiseptic solution.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
-
Transmitter Body Implantation:
-
Make a midline incision in the abdominal skin and underlying muscle layer.
-
Gently place the sterile telemetry transmitter body into the abdominal cavity.
-
Suture the muscle layer closed, ensuring the transmitter is secure.
-
-
Catheter Implantation (Femoral Artery):
-
Make a small incision in the skin over the femoral artery.
-
Carefully dissect the femoral artery, vein, and nerve.
-
Ligate the distal end of the femoral artery.
-
Place a temporary ligature on the proximal end of the artery.
-
Make a small incision in the artery and insert the telemetry catheter.
-
Secure the catheter in place with sutures.
-
Remove the temporary proximal ligature and check for blood flow into the catheter.
-
-
Wound Closure and Post-operative Care:
-
Close the skin incisions with sutures or wound clips.
-
Administer a post-operative analgesic as per institutional guidelines.
-
Allow the animal to recover in a warm, clean cage.
-
Monitor the animal closely for at least 7 days post-surgery to ensure proper recovery before starting the experiment.
-
Protocol 2: Intravenous Administration of this compound and Cardiovascular Monitoring in Conscious Rats
This protocol outlines the procedure for intravenous administration of this compound to conscious, telemetered rats and the subsequent monitoring of cardiovascular parameters.
Materials:
-
Telemetered rats (from Protocol 1)
-
This compound hydrochloride
-
Vehicle for injection (e.g., sterile saline)
-
Infusion pump
-
Catheters for intravenous administration (if not already implanted)
-
Telemetry data acquisition system
Procedure:
-
Animal Acclimation and Baseline Recording:
-
Place the telemetered rat in the recording chamber and allow it to acclimate for at least 30-60 minutes.
-
Record baseline cardiovascular data (heart rate, systolic blood pressure, diastolic blood pressure, mean arterial pressure) for a stable period (e.g., 30 minutes).
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound hydrochloride in sterile saline. The concentration should be calculated based on the desired dose and the infusion rate.
-
For example, to administer a dose of 10 μmol/kg in an infusion volume of 1 ml/kg over 10 minutes to a 300g rat, the concentration of the this compound solution would need to be 3 μmol/ml.
-
Ensure the solution is sterile-filtered before administration.
-
-
Intravenous Administration:
-
Connect the prepared this compound solution to the infusion pump and the rat's intravenous catheter.
-
Administer the this compound solution as a slow intravenous infusion over a defined period (e.g., 10 minutes) to avoid bolus effects.
-
A vehicle-only control group should be included in the experimental design.
-
-
Cardiovascular Data Acquisition and Analysis:
-
Continuously record cardiovascular parameters throughout the infusion and for a specified period post-infusion (e.g., 2 hours).
-
Analyze the data by comparing the post-dose values to the baseline values for each animal.
-
Calculate the mean changes in heart rate, systolic blood pressure, diastolic blood pressure, and mean arterial pressure at different time points.
-
References
Application Notes and Protocols for Measuring Bupranolol's Effect on Heart Rate and Blood Pressure in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupranolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] It competitively inhibits the binding of catecholamines, such as epinephrine and norepinephrine, to both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] The blockade of β1-receptors, predominantly found in the heart, leads to a decrease in heart rate (negative chronotropic effect) and reduced contractility (negative inotropic effect).[1] The antagonism of β2-receptors can influence smooth muscle tone in the vasculature and bronchi.[1] Due to these properties, this compound is investigated for its potential therapeutic effects in cardiovascular conditions such as hypertension and tachycardia.[2]
These application notes provide a summary of the reported effects of this compound on cardiovascular parameters in a preclinical animal model and offer a detailed protocol for conducting similar assessments.
Data Presentation: Effects of this compound on Cardiovascular Parameters
The following tables summarize the quantitative effects of intravenously administered this compound on diastolic blood pressure and heart rate in pithed rats. This animal model is utilized to study the direct cardiovascular effects of a substance in the absence of central nervous system influences.
Table 1: Effect of Intravenous this compound Enantiomers on Diastolic Blood Pressure in Pithed Rats
| Treatment (10 μmol/kg, i.v.) | Animal Model | Change in Diastolic Blood Pressure (mmHg) | Number of Animals (n) |
| (±)-Bupranolol | Pithed Rat | -23.4 ± 1.0 | 9 |
| (-)-Bupranolol | Pithed Rat | -24.2 ± 1.8 | 14 |
| (+)-Bupranolol | Pithed Rat | -34.8 ± 1.6 | 5 |
Data is presented as mean ± standard error of the mean (SEM). The maximal effect was observed 15-30 seconds after administration and largely recovered within 3 minutes.
Table 2: Effect of Intravenous this compound Enantiomers on Heart Rate in Pithed Rats
| Treatment (10 μmol/kg, i.v.) | Animal Model | Baseline Heart Rate (beats/min) | Change in Heart Rate (beats/min) | Number of Animals (n) |
| (±)-Bupranolol | Pithed Rat | 343 ± 1 | -43.6 ± 4.9 | 9 |
| (-)-Bupranolol | Pithed Rat | 343 ± 1 | -50.6 ± 3.2 | 14 |
| (+)-Bupranolol | Pithed Rat | 343 ± 1 | -46.6 ± 13.7 | 5 |
Data is presented as mean ± SEM. The maximal effect occurred 15-30 seconds after administration. Heart rate had fully recovered at 5 minutes for (+)-Bupranolol and was still slightly reduced for (±)-Bupranolol and (-)-Bupranolol.
Signaling Pathway
The mechanism of action of this compound involves the blockade of the beta-adrenergic signaling pathway, a G-protein coupled receptor (GPCR) cascade.
Experimental Protocols
This section outlines a detailed protocol for measuring the effects of this compound on heart rate and blood pressure in conscious, freely moving rats using telemetry. This method is considered the gold standard for cardiovascular monitoring in laboratory animals as it minimizes stress and allows for continuous data collection.
Objective: To determine the dose-dependent effects of this compound on mean arterial pressure (MAP) and heart rate (HR) in conscious rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Anesthetics (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
Implantable telemetry transmitters for blood pressure and ECG/heart rate
-
Telemetry receiver and data acquisition system (e.g., DSI Ponemah)
-
Surgical instruments for sterile surgery
-
Intravenous (i.v.) catheters (for drug administration)
Procedure:
1. Animal Preparation and Telemetry Transmitter Implantation (Survival Surgery)
-
Acclimatization: House rats individually for at least one week before surgery to allow for acclimatization to the housing conditions (12:12-h light-dark cycle, controlled temperature and humidity). Provide food and water ad libitum.
-
Anesthesia and Analgesia: Anesthetize the rat using isoflurane (2-3% for induction, 1.5-2% for maintenance). Administer a pre-operative analgesic (e.g., buprenorphine, 0.05 mg/kg, s.c.).
-
Surgical Preparation: Shave and disinfect the abdominal and neck areas. Maintain aseptic surgical technique throughout the procedure.
-
Transmitter Implantation:
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully isolate a section of the aorta and temporarily occlude blood flow.
-
Insert the telemetry transmitter's pressure-sensing catheter into the aorta and secure it with surgical glue and sutures.
-
Place the body of the transmitter in the abdominal cavity.
-
Suture the abdominal muscle and skin layers.
-
For heart rate measurement via ECG, place the biopotential leads in a lead II configuration subcutaneously.
-
-
Post-operative Care:
-
Administer post-operative analgesics for at least 48 hours.
-
Monitor the animal closely for signs of pain, distress, or infection.
-
Allow a recovery period of at least 7-10 days before starting the experiment to ensure the animal has returned to its normal physiological state.
-
2. Experimental Protocol
-
Baseline Recording: Record baseline cardiovascular parameters (MAP and HR) continuously for at least 24 hours before drug administration to establish a stable baseline and observe circadian variations.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations for the dose-response study (e.g., 0.1, 0.5, 1.0, 5.0 mg/kg). Prepare a vehicle control (sterile saline).
-
Drug Administration:
-
On the day of the experiment, allow the animal to settle in the recording chamber.
-
Administer the vehicle control or a single dose of this compound via an indwelling intravenous catheter. A crossover design, where each animal receives all treatments on different days with a sufficient washout period (at least 48 hours), is recommended to reduce inter-animal variability.
-
-
Data Acquisition: Continuously record MAP and HR for a predetermined period post-administration (e.g., 2-4 hours) to capture the onset, peak, and duration of the drug's effect.
-
Data Analysis:
-
Calculate the change in MAP and HR from the pre-dose baseline for each animal at various time points.
-
Average the data for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the vehicle control and this compound-treated groups.
-
Construct dose-response curves to visualize the relationship between the this compound dose and the magnitude of the cardiovascular effects.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for Assessing Bupranolol's Membrane-Stabilizing Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupranolol is a non-selective beta-adrenergic receptor antagonist recognized for its potent membrane-stabilizing activity, a property it shares with other beta-blockers like propranolol.[1] This membrane-stabilizing effect is independent of its beta-blocking action and is attributed to its ability to interact with and modify the integrity of the cell membrane.[2] Such activity is crucial in various physiological and pathological processes, including the prevention of hemolysis and potential anti-arrhythmic effects.[1][3]
These application notes provide detailed protocols for assessing the membrane-stabilizing activity of this compound using established in vitro methods: the heat-induced and hypotonicity-induced erythrocyte hemolysis assays. Human red blood cell (RBC) membranes serve as a reliable model for lysosomal membranes, and their stabilization is a key indicator of anti-inflammatory and membrane-protective properties.
Data Presentation
Quantitative data on the specific membrane-stabilizing activity of this compound is not extensively available in the public domain. However, based on studies of similar beta-blockers with membrane-stabilizing properties, a dose-dependent inhibition of hemolysis is expected. Researchers should determine the effective concentration range for this compound in their specific experimental setup. For comparative purposes, data for propranolol, a well-characterized membrane-stabilizing beta-blocker, is provided below.
| Compound | Assay Type | Concentration Range Tested (µM) | Reported Effect | Reference |
| Propranolol | Hypotonicity-induced Hemolysis | 10 - 1000 | Dose-dependent stabilization of erythrocyte membranes | [4] |
| Propranolol | Anti-hemolytic activity | 9 - 300 | Neutralized membrane-disruptive effects of phospholipids | |
| This compound | General | Not Specified | Stated to have strong membrane stabilizing activity |
Experimental Protocols
Preparation of Human Red Blood Cell (HRBC) Suspension
Materials:
-
Fresh, whole human blood (with anticoagulant, e.g., EDTA or heparin)
-
Isotonic phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Protocol:
-
Collect fresh human blood from a healthy volunteer in a tube containing an anticoagulant.
-
Centrifuge the blood at 3000 rpm for 10 minutes.
-
Carefully aspirate and discard the supernatant (plasma) and the buffy coat.
-
Wash the packed red blood cells (erythrocytes) three times by resuspending them in isotonic PBS (pH 7.4) and centrifuging at 3000 rpm for 5 minutes after each wash.
-
After the final wash, resuspend the packed HRBCs in isotonic PBS to prepare a 10% (v/v) suspension.
Heat-Induced Hemolysis Assay
Principle: This assay measures the ability of a compound to protect erythrocyte membranes from damage caused by heat, which leads to hemolysis.
Materials:
-
10% (v/v) HRBC suspension
-
Isotonic phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (dissolved in a suitable solvent, e.g., PBS)
-
Diclofenac sodium or Propranolol (as a reference standard)
-
Water bath
-
Spectrophotometer
Protocol:
-
Prepare different concentrations of this compound (e.g., 10, 50, 100, 200, 500 µg/mL) by diluting the stock solution with isotonic PBS.
-
For each concentration, mix 1.0 mL of the this compound solution with 1.0 mL of the 10% HRBC suspension.
-
Prepare a control tube containing 1.0 mL of isotonic PBS and 1.0 mL of the 10% HRBC suspension.
-
Prepare a standard tube containing 1.0 mL of the reference standard solution and 1.0 mL of the 10% HRBC suspension.
-
Incubate all tubes in a water bath at 56°C for 30 minutes.
-
After incubation, cool the tubes under running tap water.
-
Centrifuge the tubes at 2500 rpm for 5 minutes.
-
Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm using a spectrophotometer.
-
Calculate the percentage of hemolysis inhibition using the following formula:
% Inhibition of Hemolysis = 100 × [1 - (Absorbance of Test Sample / Absorbance of Control)]
Hypotonicity-Induced Hemolysis Assay
Principle: This assay assesses the capacity of a compound to protect erythrocyte membranes from lysis caused by osmotic stress when placed in a hypotonic solution.
Materials:
-
10% (v/v) HRBC suspension
-
Isotonic phosphate-buffered saline (PBS), pH 7.4
-
Hypotonic saline (0.36% NaCl in 10 mM sodium phosphate buffer, pH 7.4)
-
This compound stock solution
-
Diclofenac sodium or Propranolol (as a reference standard)
-
Centrifuge
-
Spectrophotometer
Protocol:
-
Prepare different concentrations of this compound as described in the heat-induced hemolysis assay.
-
For each concentration, mix 2.0 mL of hypotonic saline, 0.5 mL of the 10% HRBC suspension, and 1.0 mL of the this compound solution.
-
Prepare a control tube containing 2.0 mL of hypotonic saline, 0.5 mL of the 10% HRBC suspension, and 1.0 mL of isotonic PBS.
-
Prepare a standard tube containing 2.0 mL of hypotonic saline, 0.5 mL of the 10% HRBC suspension, and 1.0 mL of the reference standard solution.
-
Incubate all tubes at 37°C for 30 minutes.
-
Centrifuge the tubes at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 540 nm.
-
Calculate the percentage of hemolysis inhibition using the formula:
% Inhibition of Hemolysis = 100 × [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control]
Visualizations
Experimental Workflow for Hemolysis Assays
Caption: Experimental workflow for assessing membrane-stabilizing activity.
Proposed Signaling Pathway for this compound's Membrane-Stabilizing Activity
Caption: Dual mechanism of this compound's action.
References
Troubleshooting & Optimization
Technical Support Center: Stabilizing Bupranolol in Solution for Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing bupranolol in solution for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Encountering issues with your this compound solution during long-term experiments can be frustrating. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - Solvent choice- Storage temperature too high- Concentration too high | - Use DMSO for initial stock solution.- Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]- Prepare a less concentrated stock solution. |
| Loss of potency over time | - Chemical degradation (hydrolysis, oxidation, photodegradation)- Improper storage conditions | - Prepare fresh working solutions daily from a frozen stock.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Adjust the pH of aqueous solutions to approximately 3-4 using a citrate or phosphate buffer.[2][3][4]- Consider adding an antioxidant like ascorbic acid or sodium metabisulfite, particularly if oxidation is suspected. |
| Color change in the solution | - Degradation of this compound- Reaction with container material | - Investigate the cause of degradation (see other rows).- Use high-quality, inert glass or polypropylene containers. |
| Unexpected biological results | - Formation of active degradation products- Loss of this compound concentration | - Characterize the degradation products using analytical techniques like HPLC-MS.- Re-evaluate the concentration of this compound in the solution before use. |
| Variability between experiments | - Inconsistent solution preparation- Degradation during the experiment | - Follow a standardized protocol for solution preparation.- Minimize the exposure of the working solution to harsh conditions (e.g., high temperature, direct light) during the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its excellent solubilizing capacity for many organic compounds, including this compound. A stock solution of up to 25 mg/mL (91.99 mM) in DMSO can be prepared.[1] For preparing working solutions for in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a solubility of at least 2 mg/mL (7.36 mM).
Q2: What are the optimal storage conditions for this compound solutions?
This compound stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term experiments, it is best practice to prepare fresh working solutions from the frozen stock on the day of use.
Q3: What are the main degradation pathways for this compound?
-
Photodegradation: Exposure to light, particularly UV light, can cause significant degradation. For propranolol, photodegradation products include 1-naphthol, N-acetylpropranolol, and N-formylpropranolol.
-
Hydrolysis: this compound may undergo hydrolysis under both acidic and alkaline conditions. Studies on bisoprolol have shown the formation of various impurities upon acid and alkaline hydrolysis.
-
Oxidation: The molecule may be susceptible to oxidative degradation.
Q4: How can I protect my this compound solution from degradation?
To minimize degradation, the following precautions are recommended:
-
Light Protection: Always store this compound solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light.
-
pH Control: Maintaining an acidic pH can significantly enhance stability. For propranolol solutions, a pH of around 3 has been shown to provide maximum stability. Using a suitable buffer system, such as a citrate or phosphate buffer, is recommended for aqueous solutions.
-
Use of Antioxidants: If oxidative degradation is a concern, consider adding an antioxidant to the formulation. Common antioxidants used in pharmaceutical preparations include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).
-
Low Temperature Storage: Storing stock solutions at -20°C or -80°C will slow down the rate of all chemical degradation reactions.
Q5: Are there any excipients that can help stabilize this compound in solution?
Yes, several excipients can be used to improve the stability of this compound in liquid formulations:
-
Buffers: Citric acid or phosphate buffers can be used to maintain an optimal pH.
-
Co-solvents: Propylene glycol and polyethylene glycols (PEGs) can be used to improve solubility and stability.
-
Antioxidants: As mentioned, antioxidants can prevent oxidative degradation.
-
Chelating Agents: Disodium edetate (EDTA) can be included to chelate metal ions that may catalyze oxidative reactions.
Quantitative Data on Beta-Blocker Stability
Specific quantitative data on this compound degradation is limited. The following table summarizes stability data for the structurally similar beta-blocker, propranolol, which can serve as a useful reference.
| Compound | Condition | Concentration | Storage Temperature | Duration | Percent Remaining | Reference |
| Propranolol | Suspension in Ora-Blend SF | 2 mg/mL | 25°C | 120 days | ≥ 94.7% | |
| Propranolol | Suspension in Ora-Blend SF | 5 mg/mL | 25°C | 120 days | ≥ 94.7% | |
| Propranolol | Suspension in Ora-Blend SF | 2 mg/mL | 4°C | 120 days | ≥ 93.9% | |
| Propranolol | Suspension in Ora-Blend SF | 5 mg/mL | 4°C | 120 days | ≥ 96.6% | |
| Propranolol | Oral Solution (pH 2.8-3.2) | Not specified | 5°C & 25°C | 180 days | Stable |
Experimental Protocol: Preparation of a Stabilized this compound Working Solution
This protocol provides a method for preparing a this compound working solution with enhanced stability for long-term in vitro or in vivo experiments.
Materials:
-
This compound hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Citric acid
-
Sodium citrate
-
Sterile, amber glass vials
-
Sterile, polypropylene tubes
Procedure:
-
Prepare a 0.1 M Citrate Buffer (pH 4.0):
-
Dissolve 2.10 g of citric acid monohydrate in 80 mL of purified water.
-
Adjust the pH to 4.0 with a 1 M sodium hydroxide solution.
-
Bring the final volume to 100 mL with purified water.
-
Sterilize by filtering through a 0.22 µm filter.
-
-
Prepare the this compound Stock Solution (10 mg/mL):
-
Weigh the required amount of this compound hydrochloride powder.
-
Dissolve the powder in sterile DMSO to a final concentration of 10 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, amber polypropylene tubes.
-
Store at -80°C.
-
-
Prepare the Stabilized this compound Working Solution (e.g., 100 µg/mL):
-
On the day of the experiment, thaw one aliquot of the this compound stock solution.
-
Prepare the vehicle by mixing the following sterile components in the specified ratio:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% 0.1 M Citrate Buffer (pH 4.0)
-
-
To prepare a 100 µg/mL working solution, dilute the 10 mg/mL stock solution 1:100 with the prepared vehicle. For example, add 10 µL of the stock solution to 990 µL of the vehicle.
-
Vortex gently to mix.
-
Keep the working solution protected from light and use it within the same day.
-
Visualizations
Caption: Inferred degradation pathways for this compound based on related compounds.
Caption: Workflow for preparing a stabilized this compound solution.
Caption: Decision tree for troubleshooting this compound solution stability issues.
References
Troubleshooting inconsistent results in Bupranolol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with bupranolol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-selective competitive antagonist of beta-adrenergic receptors (β-ARs), specifically targeting β1, β2, and β3 subtypes.[1][2] Its potency is comparable to that of propranolol.[2][3] By blocking the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors, this compound inhibits downstream signaling pathways.[1] This action leads to effects such as a reduction in heart rate, cardiac output, and blood pressure. It does not possess intrinsic sympathomimetic activity (ISA) but does exhibit strong membrane-stabilizing activity.
Q2: What are the common experimental applications of this compound?
This compound is frequently used in preclinical research to investigate the role of the beta-adrenergic system in various physiological and pathological processes. Common applications include:
-
Cardiovascular research: Studying its effects on hypertension, tachycardia, and cardiac arrhythmias.
-
Glaucoma research: Investigating its potential to lower intraocular pressure.
-
Receptor binding assays: Used as a reference compound in competitive binding studies to characterize new beta-blockers.
-
Functional assays: To study the antagonism of agonist-induced responses, such as cyclic AMP (cAMP) production.
Q3: What are the key physicochemical properties of this compound to consider in experimental design?
-
Solubility: this compound hydrochloride is soluble in aqueous solutions. For in vivo studies, it can be dissolved in saline. For in vitro assays, it is often dissolved in DMSO to create stock solutions.
-
Stability: Stock solutions of this compound are typically stable for extended periods when stored at -20°C or -80°C. It is advisable to prepare fresh working dilutions for each experiment to avoid degradation.
-
Metabolism: this compound undergoes extensive first-pass metabolism, with over 90% being metabolized. The main metabolite is carboxythis compound. This is a critical consideration for in vivo studies, as the bioavailability of orally administered this compound is low (<10%).
Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent results in this compound experiments.
In Vitro Experiments
Issue 1: High Variability in Radioligand Binding Assays
| Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | - Reduce the concentration of the radioligand. A good starting point is at or below the Kd value. - Decrease the amount of membrane protein used in the assay (a typical range is 100-500 µg). - Optimize washing steps by increasing the volume and/or number of washes with ice-cold buffer. - Pre-soak filters in a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter. |
| Low Specific Binding | - Confirm the presence and activity of the beta-adrenergic receptors in your cell/tissue preparation. - Ensure the radioligand has not degraded. Check the specific activity and purity. - Optimize incubation time to ensure the binding has reached equilibrium. |
| Inconsistent IC50/Ki Values | - Ensure accurate and consistent pipetting of all reagents. - Prepare fresh serial dilutions of this compound for each experiment. - Maintain a consistent temperature and pH in the assay buffer. |
Issue 2: Inconsistent Results in cAMP Functional Assays
| Potential Cause | Troubleshooting Steps |
| High Basal cAMP Levels | - Reduce cell density in the assay wells. - Decrease the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX) or test in its absence. |
| Low Signal-to-Noise Ratio | - Optimize the concentration of the agonist used to stimulate cAMP production (typically EC50 to EC80). - Increase the incubation time with the agonist. - Use a more sensitive cAMP detection kit. |
| Variable Antagonist Potency (IC50) | - Ensure the agonist concentration remains consistent across all experiments. - Pre-incubate with this compound for a sufficient time to allow for competitive binding to occur before adding the agonist. - Check for lot-to-lot variability in cell lines, which can affect receptor expression levels. |
In Vivo Experiments
Issue 3: Variable Blood Pressure and Heart Rate Responses in Rodent Models
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Exposure | - Due to high first-pass metabolism, consider alternative routes of administration to oral gavage, such as subcutaneous or intraperitoneal injection, for more consistent plasma concentrations. - For sustained exposure, consider using osmotic mini-pumps. |
| Stress-Induced Physiological Changes | - Acclimatize animals to the experimental procedures and environment to minimize stress-induced fluctuations in blood pressure and heart rate. - For direct blood pressure measurements, ensure proper anesthesia and surgical technique to maintain stable hemodynamics. |
| Dose-Response Variability | - Perform a dose-response study to determine the optimal dose range for your specific animal model and experimental endpoint. - Be aware of potential inter-individual differences in drug metabolism which can affect the pharmacokinetic profile. |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for beta-adrenergic receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express beta-adrenergic receptors.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177 for non-selective binding) at a concentration at or below its Kd.
-
Increasing concentrations of unlabeled this compound.
-
For non-specific binding control wells, add a high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol).
-
Initiate the binding reaction by adding the membrane preparation (e.g., 20-50 µg of protein).
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate. Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value.
cAMP Functional Assay (Antagonist Mode)
This protocol outlines a general procedure for measuring the antagonistic effect of this compound on agonist-stimulated cAMP production.
-
Cell Culture: Plate cells expressing the beta-adrenergic receptor of interest in a 96-well plate and grow to an appropriate confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C. Include wells with no this compound as a control.
-
Stimulation: Add a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) that elicits a submaximal response (EC50-EC80) to all wells.
-
Incubation: Incubate for a time sufficient to allow for robust cAMP production (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Blood Pressure Measurement in Rats
This protocol provides a general method for assessing the effect of this compound on blood pressure in anesthetized rats.
-
Animal Preparation: Anesthetize the rat (e.g., with urethane or pentobarbital) and perform a tracheostomy to ensure a clear airway.
-
Cannulation: Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery to obtain a stable baseline blood pressure and heart rate.
-
This compound Administration: Administer this compound intravenously at various doses.
-
Data Acquisition: Continuously record blood pressure and heart rate using a pressure transducer and a data acquisition system.
-
Data Analysis: Analyze the changes in mean arterial pressure and heart rate from the baseline following each dose of this compound to construct a dose-response curve.
Quantitative Data
Table 1: Binding Affinities (pKi) of this compound and Analogues at Human β-Adrenoceptors
| Compound | β1-Adrenoceptor | β2-Adrenoceptor | β3-Adrenoceptor |
| This compound | 8.51 ± 0.04 | 9.85 ± 0.05 | 7.04 ± 0.13 |
| (-)-Bupranolol | 8.8 | - | - |
| (-)-GD-6 (Fluorine analogue) | 8.4 | - | - |
| (-)-DZ-13 (Isopropyl analogue) | 8.5 | - | - |
| DZ-51 (Methyl analogue) | 8.4 | - | - |
| DZ-52 (Hydroxylated analogue) | 8.2 | - | - |
| (Data sourced from studies on recombinant human β-adrenoceptors and rat cerebrocortical membranes) |
Table 2: In Vivo Effects of this compound in Humans and Rats
| Parameter | Species | Dose/Route | Effect |
| Exercise Tachycardia | Human | 30 mg/24h (transdermal) | 10- to 15-fold rightward shift in isoprenaline dose-response curve |
| Heart Rate | Rat (pithed) | 10 µmol/kg (i.v.) | (-)-bupranolol caused an 8.4-fold rightward shift in the dose-response curve for CGP 12177-induced tachycardia |
| Blood Pressure | Human | 20-100 mg (oral) | Dose-dependent reduction in isoproterenol-induced tachycardia |
| (Data compiled from various pharmacodynamic studies) |
Visualizations
Signaling Pathways
Caption: this compound competitively blocks β-adrenergic receptor signaling.
Experimental Workflows
Caption: Key experimental workflows for this compound characterization.
References
Technical Support Center: Minimizing Off-Target Effects of Bupranolol in Research Models
Welcome to the technical support center for researchers utilizing Bupranolol in their experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target effects?
This compound is a non-selective beta-adrenergic receptor antagonist.[1][2] Its primary mechanism of action is to competitively block both β1 and β2-adrenergic receptors, thereby inhibiting the effects of catecholamines like adrenaline and noradrenaline.[2] This blockade leads to a reduction in heart rate, cardiac output, and blood pressure.[2] It is structurally similar to propranolol and also possesses strong membrane-stabilizing activity.[1]
Q2: What are the potential off-target effects of this compound?
As a non-selective beta-blocker, this compound's primary "off-target" effects in a β1-specific context are due to its blockade of β2-adrenergic receptors. Beyond this, potential off-target effects of beta-blockers can include:
-
Interaction with other receptors: Some beta-blockers have been shown to interact with serotonergic (5-HT) receptors. For example, the similar beta-blocker bucindolol shows affinity for 5-HT1A and 5-HT2A receptors.
-
Membrane-stabilizing activity (MSA): This is a local anesthetic-like effect that is independent of adrenergic receptor blockade and can influence ion channels.
-
Effects on gut hormone receptors: In silico studies suggest that some beta-blockers may interact with gut hormone receptors like the glucagon-like peptide 1 receptor (GLP1R), which could influence glucose metabolism.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-Response Curves: Establish a clear dose-response relationship for both on-target and potential off-target effects to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Use of Selective Antagonists: To confirm that an observed effect is due to β-adrenergic blockade, pre-treat your model with a selective antagonist for a suspected off-target receptor before administering this compound. If the effect is still observed, it is more likely to be an on-target effect of this compound.
-
Control Experiments: Utilize appropriate controls, such as vehicle-only groups and cells/tissues that do not express the target receptor (null cell lines), to differentiate between on-target, off-target, and non-specific effects.
-
Orthogonal Approaches: Confirm findings using different experimental methods. For example, if you observe a change in a signaling pathway, validate it with both a functional assay and a direct measure of protein expression or phosphorylation.
Troubleshooting Guides
Scenario 1: Unexpected results in your cell culture experiment.
-
Problem: You observe changes in your cells that are inconsistent with β-adrenergic blockade.
-
Possible Cause: This could be due to off-target effects such as membrane stabilization or interaction with another receptor system.
-
Troubleshooting Steps:
-
Verify On-Target Activity: Confirm that this compound is effectively blocking β-adrenergic receptors in your system using a known agonist and measuring a downstream signaling event (e.g., cAMP levels).
-
Investigate Off-Target Pathways: Based on the observed phenotype, consider other potential pathways. For example, if you see changes in cell proliferation, you might investigate pathways known to be affected by serotonergic receptors.
-
Perform a Concentration Matrix: Test a range of this compound concentrations to see if the unexpected effect is only present at higher concentrations, which is often indicative of off-target activity.
-
Scenario 2: Inconsistent findings between different research models.
-
Problem: The effects of this compound in your in vivo model do not align with your in vitro data.
-
Possible Cause: Differences in drug metabolism, receptor expression levels, or the influence of other physiological systems in the whole animal model.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, measure the concentration of this compound and its metabolites in the target tissue of your in vivo model to ensure it is within the effective range determined from your in vitro studies.
-
Receptor Expression Profiling: Characterize the expression levels of β-adrenergic and potential off-target receptors in all your experimental models to identify any significant differences.
-
Consider Systemic Effects: In an in vivo model, the blockade of β2-adrenergic receptors can have systemic effects (e.g., on glucose metabolism) that would not be apparent in a more isolated in vitro system.
-
Data Presentation
Table 1: this compound Binding Affinities (Ki) for β-Adrenergic Receptors
| Receptor Subtype | Species/Tissue | Ki Value (nmol/L) | Reference |
| β1-Adrenergic | Rat Salivary Gland | 6-15 | |
| β2-Adrenergic | Rat Reticulocytes | 6-15 |
Table 2: Potency and Affinity of (-)-Bupranolol at High and Low-Affinity States of the β1-Adrenoceptor
| Parameter | Experimental Condition | Value | Reference |
| Apparent pA2 | CGP 12177-induced tachycardia in pithed rats (Low-affinity state) | 6.1 | |
| Apparent pA2 | Xamoterol-induced tachycardia in pithed rats (High-affinity state) | 7.9 | |
| pKi | [3H]CGP 12177 binding to rat cerebrocortical membranes | 8.8 |
Table 3: Comparative Affinity of Beta-Blockers for High and Low-Affinity States of the Ferret Ventricular β1-Adrenoceptor
| Beta-Blocker | pKB vs (-)-Isoprenaline (High-Affinity) | pKB vs CGP12177 (Low-Affinity) | pKi vs (-)-[125I]-cyanopindolol | Reference |
| (-)-Bupranolol | 8.4 | 7.1 | 8.5 | |
| (-)-Propranolol | 8.8 | 6.4 | 8.8 | |
| (-)-Atenolol | 7.1 | 4.8 | 7.0 | |
| (-)-Metoprolol | 7.7 | 5.2 | 7.6 | |
| (-)-Bisoprolol | 8.2 | 5.7 | 8.1 |
Experimental Protocols
Key Experiment: Radioligand Binding Assay to Determine this compound Affinity for a Target Receptor
This protocol is adapted from standard radioligand binding assay procedures and can be used to determine the binding affinity (Ki) of this compound for a receptor of interest, including potential off-target receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]-CGP 12177 for β-adrenergic receptors).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in a cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the pellet and resuspend in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well:
-
A fixed amount of your membrane preparation.
-
A fixed concentration of the radioligand (typically at or near its Kd).
-
Increasing concentrations of unlabeled this compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.
-
For determining total binding, add only the membrane preparation and radioligand.
-
-
Incubate the plate for a specified time and temperature to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow to minimize off-target effects.
Caption: Troubleshooting logic for unexpected results.
References
Technical Support Center: Accounting for Bupranolol's First-Pass Metabolism in Study Design
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and conducting studies that effectively account for the extensive first-pass metabolism of bupranolol.
Frequently Asked Questions (FAQs)
Q1: What is the significance of this compound's first-pass metabolism in study design?
Q2: Which enzyme is primarily responsible for this compound's metabolism?
A2: this compound metabolism is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6. This is a critical consideration, as the genetic variability of CYP2D6 can lead to significant inter-individual differences in this compound metabolism and, therefore, in its systemic exposure and effects.
Q3: How does the CYP2D6 polymorphism affect the study design for this compound?
A3: The activity of CYP2D6 can be categorized into different phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs). These genetic differences can significantly alter the pharmacokinetics of this compound. Therefore, it is highly recommended to perform CYP2D6 genotyping of study subjects or to use human liver microsomes from donors with known CYP2D6 genotypes in in vitro studies. This will help to explain variability in the data and to identify subpopulations that may be at a higher risk of adverse effects or therapeutic failure.
Q4: What are the main in vitro models to study this compound's first-pass metabolism?
A4: The most common in vitro models for studying the first-pass metabolism of this compound include:
-
Human Liver Microsomes (HLMs): These are subcellular fractions of the liver that are rich in CYP enzymes, including CYP2D6. They are a cost-effective and high-throughput tool for determining metabolic stability and identifying metabolites.
-
Recombinant Human CYP2D6 Enzymes: These are commercially available enzymes that allow for the specific investigation of CYP2D6-mediated metabolism without the interference of other enzymes.
-
Hepatocytes: Isolated liver cells provide a more complete metabolic system, including both Phase I and Phase II enzymes, and can be used to study metabolic pathways and potential drug-drug interactions.
Q5: What in vivo or ex vivo models are suitable for investigating this compound's first-pass effect?
A5: The isolated perfused rat liver (IPRL) model is a valuable ex vivo tool. It allows for the controlled study of hepatic metabolism and clearance in an intact organ, independent of other physiological factors. In vivo studies in animal models, such as rats or dogs, with subsequent plasma analysis can also provide insights into the overall first-pass effect, although interspecies differences in metabolism should be considered.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Metabolic Stability Assays
-
Possible Cause: Inconsistent enzyme activity in liver microsomes.
-
Solution: Ensure proper storage of microsomes at -80°C and avoid repeated freeze-thaw cycles. Always use microsomes from a reputable supplier and check the certificate of analysis for specific activity.
-
-
Possible Cause: Pipetting errors, especially with small volumes.
-
Solution: Use calibrated pipettes and consider using automated liquid handlers for improved precision. Prepare master mixes of reagents to minimize variability between wells.
-
-
Possible Cause: Non-specific binding of this compound to the incubation plate or microsomal protein.
-
Solution: Use low-binding plates. The protein concentration in the incubation should be kept low (e.g., ≤ 0.1 mg/mL) to minimize the impact of binding.
-
-
Possible Cause: Instability of the compound in the assay buffer.
-
Solution: Run a control incubation without the NADPH regenerating system to assess for any non-enzymatic degradation.
-
Issue 2: Difficulty in Quantifying this compound and its Metabolites
-
Possible Cause: Low concentrations of the parent drug and/or metabolites in the samples.
-
Solution: Use a highly sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Optimize the sample preparation method to concentrate the analytes.
-
-
Possible Cause: Interference from matrix components in plasma or microsomal incubations.
-
Solution: Optimize the sample cleanup procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation in removing interfering substances.
-
-
Possible Cause: Degradation of analytes during sample processing or storage.
-
Solution: Keep samples on ice during processing and store them at -80°C. For light-sensitive compounds, work under yellow light and use amber vials.
-
Data Presentation
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | < 10% | |
| First-Pass Metabolism | > 90% | |
| Protein Binding | 76% | |
| Biological Half-life | 2-4 hours | |
| Primary Metabolizing Enzyme | CYP2D6 | |
| Main Metabolite | Carboxythis compound |
Table 2: Apparent Inhibition Constants (Ki) of this compound Enantiomers for CYP2D6-mediated Sparteine Metabolism
| Enantiomer | Apparent Ki (µM) | Reference |
| (+)-Bupranolol | 0.55 | |
| Racemic this compound | 0.88 | |
| (-)-Bupranolol | 1.32 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine the metabolic stability and identify the major metabolites of this compound.
Materials:
-
This compound
-
Human liver microsomes (from a pool of donors or specific CYP2D6 genotypes)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates and incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the incubation should be less than 1%.
-
In a 96-well plate, add the phosphate buffer.
-
Add the human liver microsomes to the buffer to a final protein concentration of 0.5 mg/mL.
-
Add the this compound stock solution to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining this compound and identify the formed metabolites.
Protocol 2: Ex Vivo this compound Metabolism using Isolated Perfused Rat Liver (IPRL)
Objective: To investigate the hepatic extraction and metabolism of this compound in an intact liver.
Materials:
-
Male Wistar or Sprague-Dawley rat (250-300g)
-
Perfusion apparatus including a pump, oxygenator, and heated reservoir
-
Krebs-Henseleit bicarbonate buffer (perfusion medium), gassed with 95% O2 / 5% CO2
-
Surgical instruments for cannulation
-
This compound
-
Analytical equipment for sample analysis
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Perform a midline laparotomy to expose the portal vein and inferior vena cava.
-
Cannulate the portal vein and immediately begin perfusion with pre-warmed (37°C) and oxygenated Krebs-Henseleit buffer at a constant flow rate (e.g., 3-4 mL/min/g of liver).
-
Cut the inferior vena cava to allow the perfusate to flow out.
-
Carefully dissect the liver from the surrounding tissues and place it in a temperature-controlled chamber.
-
Once the system is stabilized (clear perfusate outflow), introduce this compound into the perfusion medium at a constant concentration (e.g., 20 µg/mL).
-
Collect perfusate samples from the outflow (hepatic vein) at various time points.
-
Analyze the samples for the concentration of this compound and its metabolites using a validated analytical method.
-
Calculate the hepatic extraction ratio and clearance.
Mandatory Visualizations
References
Technical Support Center: Managing Bupranolol-Induced Bronchoconstriction in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential bronchoconstriction induced by Bupranolol in preclinical animal studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: We observed a sudden increase in airway resistance and a decrease in lung compliance in our anesthetized guinea pig model shortly after administering this compound. How can we confirm this is drug-induced bronchoconstriction and not an experimental artifact?
A1:
To confirm that the observed effects are due to this compound-induced bronchoconstriction, follow these steps:
-
Verify Anesthesia and Instrumentation: Ensure the animal is at an appropriate anesthetic depth and that all monitoring equipment (e.g., ventilator, pressure transducers) is calibrated and functioning correctly.[1] Artifacts from improper intubation or sensor malfunction can mimic bronchoconstriction.
-
Administer a Beta-Agonist Rescue Agent: Administer a short-acting beta-2 agonist, such as Salbutamol or Albuterol, and observe for a rapid reversal of the increased airway resistance and decreased compliance. A positive response strongly suggests beta-blockade-mediated bronchoconstriction.
-
Control Experiments: In a separate cohort of animals, administer the vehicle used for this compound to rule out any effects of the solvent. Additionally, using a cardioselective beta-blocker (e.g., Metoprolol) as a control can help differentiate between non-selective and selective beta-blockade effects on the respiratory system.[2]
Q2: Our conscious, restrained animal model (rat) is showing signs of respiratory distress (e.g., increased respiratory rate, labored breathing) after this compound administration. How can we quantitatively measure this response?
A2:
For conscious animals, whole-body plethysmography (WBP) is the standard non-invasive method for assessing respiratory function.[3][4]
-
Whole-Body Plethysmography (WBP): This technique measures changes in pressure within a sealed chamber containing the animal, which correlate with its breathing patterns.[4] Key parameters to monitor include:
-
Respiratory Rate (f): An increase may indicate respiratory distress.
-
Tidal Volume (TV): The volume of air inhaled or exhaled in a single breath.
-
Minute Volume (MV): The total volume of air inhaled or exhaled per minute (MV = f x TV).
-
Penh (Enhanced Pause): A calculated value that can be an indicator of bronchoconstriction. An increase in Penh is often interpreted as increased airway resistance. However, it's important to note that Penh can be influenced by changes in breathing patterns and should be interpreted with caution.
-
Q3: We are planning a study with this compound in a canine model. What specific respiratory parameters should we monitor, and what is the expected response?
A3:
In anesthetized and ventilated canine models, you can obtain direct and sensitive measurements of respiratory mechanics.
-
Primary Parameters to Monitor:
-
Airway Resistance (Raw): This is a direct measure of the opposition to airflow in the conducting airways. An increase in Raw is a hallmark of bronchoconstriction.
-
Dynamic Lung Compliance (Cdyn): This reflects the distensibility of the lungs and chest wall. A decrease in Cdyn indicates stiffer lungs, which can be a consequence of bronchoconstriction and airway closure.
-
-
Expected Response:
-
Following intravenous administration of a non-selective beta-blocker like this compound, you can expect a dose-dependent increase in airway resistance and a decrease in dynamic lung compliance. Propranolol, a similar non-selective beta-blocker, has been shown to potentiate histamine-induced bronchoconstriction in anesthetized dogs.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced bronchoconstriction?
A1: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 and beta-2 receptors. Beta-2 adrenergic receptors are predominantly found in the smooth muscle of the airways. Stimulation of these receptors by endogenous catecholamines (like adrenaline) leads to bronchodilation (airway relaxation). By blocking these receptors, this compound prevents this relaxation, leading to a state of unopposed bronchoconstriction, particularly in individuals or animal models with underlying airway hyperreactivity.
Q2: Which animal models are most suitable for studying this compound-induced bronchoconstriction?
A2: The choice of animal model depends on the specific research question.
-
Guinea Pigs: Are highly sensitive to bronchoconstricting agents and have a well-characterized respiratory system with receptor pharmacology similar to humans, making them a classic model for asthma and bronchoconstriction studies. They are often used to study histamine-induced bronchoconstriction, which can be potentiated by beta-blockers.
-
Rats and Mice: Rodent models are commonly used in safety pharmacology studies, especially for initial screening, due to their availability and the feasibility of using techniques like whole-body plethysmography.
-
Dogs: Larger animal models like dogs allow for more invasive and detailed measurements of respiratory mechanics, such as airway resistance and lung compliance, under anesthetized and ventilated conditions.
Q3: Are there ways to mitigate this compound-induced bronchoconstriction in our animal studies if it's interfering with other endpoints?
A3: Yes, depending on your experimental goals.
-
Pre-treatment with a Bronchodilator: If the primary focus is not on the respiratory effects of this compound, you could consider pre-treating the animals with a long-acting beta-agonist or another class of bronchodilator. However, this will interfere with the assessment of this compound's beta-blocking activity in the airways.
-
Use of a Cardioselective Beta-Blocker: If your research allows, using a beta-1 selective blocker (cardioselective) instead of a non-selective one like this compound will significantly reduce or eliminate the risk of bronchoconstriction.
-
Lowering the Dose: If feasible for your study's objectives, using the lowest effective dose of this compound may reduce the severity of the bronchoconstrictive effects.
Q4: What are the key regulatory guidelines for respiratory safety pharmacology studies?
A4: The ICH S7A guidelines are the primary regulatory framework for safety pharmacology studies. For the respiratory system, the "core battery" of tests typically involves assessing respiratory rate and function (e.g., tidal volume) in conscious animals. If concerns arise from these initial studies, "follow-up" or supplemental studies using more invasive techniques in anesthetized animals may be required to investigate the mechanism and clinical relevance of the findings.
Data Presentation
Table 1: Representative Data on the Effect of this compound on Respiratory Parameters in Anesthetized Guinea Pigs
| Treatment Group | Dose (mg/kg, IV) | Change in Airway Resistance (Raw) (%) | Change in Dynamic Lung Compliance (Cdyn) (%) |
| Vehicle Control | - | 5 ± 2 | -3 ± 1.5 |
| This compound | 0.1 | 25 ± 5 | -15 ± 4 |
| This compound | 0.3 | 60 ± 8 | -35 ± 6 |
| This compound | 1.0 | 110 ± 12 | -55 ± 7 |
| This compound + Salbutamol | 1.0 + 0.1 | 15 ± 4 | -8 ± 3 |
Data are presented as mean ± SEM. This is representative data and may not reflect actual study results.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Bronchoconstriction in Anesthetized Guinea Pigs
-
Animal Preparation:
-
Fast male Dunkin-Hartley guinea pigs (300-400g) overnight with free access to water.
-
Anesthetize the animals with an appropriate anesthetic agent (e.g., urethane, 1.2 g/kg, IP).
-
Perform a tracheotomy and intubate the animal with a cannula.
-
Insert a catheter into the jugular vein for intravenous drug administration.
-
-
Ventilation and Monitoring:
-
Connect the tracheal cannula to a small animal ventilator.
-
Monitor respiratory parameters, including airway resistance (Raw) and dynamic lung compliance (Cdyn), using a specialized data acquisition system.
-
Allow the animal to stabilize for at least 20 minutes before any intervention.
-
-
Drug Administration:
-
Administer the vehicle control intravenously and record baseline respiratory parameters for 15 minutes.
-
Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0 mg/kg) intravenously at 15-minute intervals.
-
Continuously monitor and record Raw and Cdyn.
-
-
Data Analysis:
-
Calculate the percentage change in Raw and Cdyn from baseline for each dose of this compound.
-
Plot the dose-response curve for this compound's effect on these parameters.
-
Protocol 2: Evaluation of this compound's Effect on Respiratory Function in Conscious Rats using Whole-Body Plethysmography
-
Acclimatization:
-
Acclimatize male Sprague-Dawley rats (250-300g) to the whole-body plethysmography chambers for several days before the experiment to minimize stress-related artifacts.
-
-
Baseline Measurement:
-
Place the conscious, unrestrained rat in the plethysmography chamber and allow it to acclimate for at least 30 minutes.
-
Record baseline respiratory parameters (respiratory rate, tidal volume, minute volume, and Penh) for 15-30 minutes.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, subcutaneous injection).
-
Immediately return the animal to the plethysmography chamber.
-
-
Post-Dose Monitoring:
-
Continuously record respiratory parameters for a predefined period (e.g., 2 hours), depending on the pharmacokinetic profile of this compound.
-
-
Data Analysis:
-
Analyze the data in time blocks (e.g., 15-minute intervals) to assess the time course of any respiratory changes.
-
Compare the changes in respiratory parameters between the this compound-treated and vehicle-treated groups.
-
Visualizations
Caption: Signaling pathway of this compound-induced bronchoconstriction.
Caption: Experimental workflow for anesthetized animal studies.
References
- 1. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 3. scireq.com [scireq.com]
- 4. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in Bupranolol binding assays
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio in Bupranolol binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a competitive, non-selective beta-adrenergic receptor antagonist.[1][2] It competes with endogenous catecholamines, like adrenaline and noradrenaline, for binding to both beta-1 (β1) and beta-2 (β2)-adrenergic receptors.[1] By blocking these receptors, this compound inhibits downstream signaling pathways, leading to effects such as reduced heart rate and blood pressure.[1]
Q2: What are the common challenges in this compound binding assays that lead to a poor signal-to-noise ratio?
A2: The most common challenges are high non-specific binding (NSB) of the radioligand, low specific binding signal, and variability between replicate wells. High NSB can be caused by the radioligand binding to components other than the target receptor, such as the filter membrane or other proteins in the preparation. A low specific signal may result from issues with the receptor preparation, radioligand, or suboptimal assay conditions.
Q3: What is a good signal-to-noise ratio for a radioligand binding assay?
A3: A generally accepted benchmark for a good signal-to-noise ratio is that specific binding should account for at least 80% of the total binding at the radioligand's dissociation constant (Kd) concentration. Assays where non-specific binding is greater than 50% of total binding are often considered unreliable.[3]
Q4: Which radioligand is typically used for this compound binding assays?
A4: Since this compound is a non-selective beta-adrenergic antagonist, a common approach is to use a radiolabeled antagonist that also binds to these receptors, such as [³H]-Dihydroalprenolol or ¹²⁵I-Cyanopindolol, in a competition binding assay format.
Troubleshooting Guide
This guide addresses specific issues that can lead to a poor signal-to-noise ratio in your this compound binding assays.
| Issue | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | Radioligand concentration is too high. | Perform a saturation binding experiment to determine the Kd of your radioligand. For competition assays, use a radioligand concentration at or slightly below the Kd. |
| Hydrophobic interactions of the radioligand with non-receptor components. | Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer (e.g., 0.1-1% w/v). Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the buffer. | |
| Insufficient or improper washing. | Increase the number and/or volume of wash steps. Use ice-cold wash buffer to minimize dissociation of the specifically bound radioligand. | |
| Binding of the radioligand to the filter plate. | Pre-soak the filter plates with a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific filter binding. | |
| Low Specific Binding Signal | Low receptor density in the membrane preparation. | Use a cell line or tissue known to have high expression of beta-adrenergic receptors. Increase the amount of membrane protein per well, but be mindful that this can also increase NSB. |
| Degraded or inactive receptor preparation. | Prepare fresh membrane fractions and store them at -80°C in appropriate cryoprotectant-containing buffers. Include protease inhibitors during membrane preparation. | |
| Suboptimal incubation time. | Perform a time-course experiment to determine the time required to reach binding equilibrium. | |
| Incorrect buffer composition (pH, ionic strength). | Optimize the buffer pH (typically 7.4 for physiological relevance) and ionic strength. Ensure the presence of necessary divalent cations (e.g., MgCl₂) if required for receptor conformation and binding. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of all reagents. Pipette solutions onto the side of the well to avoid splashing. |
| Incomplete mixing of assay components. | Gently agitate the plate during incubation. | |
| Uneven temperature across the incubation plate. | Ensure the incubator provides uniform temperature distribution. |
Experimental Protocols
Membrane Preparation from Cells or Tissues
This protocol describes the preparation of crude membrane fractions containing beta-adrenergic receptors.
-
Homogenization: Homogenize cells or tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large cellular debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation step.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a binding buffer containing a cryoprotectant (e.g., 10% sucrose). Determine the protein concentration using a suitable method (e.g., BCA assay). Aliquot and store the membrane preparation at -80°C.
Competition Radioligand Binding Assay
This protocol outlines a typical competition binding assay to determine the affinity of this compound.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) for total binding.
-
50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM Propranolol) for non-specific binding.
-
50 µL of varying concentrations of this compound.
-
-
Add Radioligand: Add 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol at its Kd concentration) to all wells.
-
Add Membranes: Add 150 µL of the membrane preparation (containing 20-50 µg of protein) to each well. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a PEI-presoaked glass fiber filter plate (e.g., GF/C).
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| This compound Ki at β1-adrenoceptors | 6-15 nmol/L | |
| This compound Ki at β2-adrenoceptors | 6-15 nmol/L | |
| Radioligand Concentration | At or below Kd | |
| Membrane Protein Concentration | 20-120 µ g/well | |
| Incubation Time | 60 minutes (should be optimized) | |
| Incubation Temperature | 30°C (can be optimized) | |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 | |
| Non-specific Binding Definition | e.g., 10 µM Propranolol |
Visualizations
This compound Signaling Pathway
This compound Binding Assay Workflow
Troubleshooting Logic Flow
References
Validating the specificity of Bupranolol in a new experimental setup
Technical Support Center: Validating the Specificity of Bupranolol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the specificity of this compound in a new experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1][2][3][4] It competitively blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors from binding with catecholamines like epinephrine and norepinephrine.[2] This blockade inhibits sympathetic stimulation, leading to effects such as reduced heart rate, cardiac output, and blood pressure. This compound does not have intrinsic sympathomimetic activity (ISA) but does possess strong membrane-stabilizing activity.
Q2: Why is it critical to validate the specificity of this compound in a new experimental model?
A2: Validating the specificity of this compound is crucial to ensure that any observed experimental effects are directly attributable to its interaction with beta-adrenergic receptors and not due to unintended "off-target" effects. New experimental setups, whether they involve a novel cell line, a different animal model, or unique assay conditions, may have unforeseen characteristics that could lead to misleading results. Specificity validation confirms that this compound is acting on its intended molecular target within your specific experimental context.
Q3: What are the known off-target effects of this compound?
A3: While specific off-target interactions of this compound are not as extensively documented as some other beta-blockers, its strong membrane-stabilizing activity suggests a potential for interaction with ion channels, similar to other beta-blockers. It is also important to consider that beta-blockers as a class can have off-target interactions with other receptors, such as gut hormone receptors, which could influence glucose metabolism. Therefore, it is essential to empirically determine and control for potential off-target effects in your experimental system.
Q4: What are the appropriate concentration ranges for this compound in in vitro and in vivo experiments?
A4: The appropriate concentration of this compound will vary significantly depending on the experimental system. For in vitro experiments, concentrations are typically in the nanomolar to low micromolar range, guided by its binding affinity (Ki) and functional potency (IC50) for beta-adrenergic receptors. For in vivo studies, dosages will depend on the animal model, route of administration, and desired therapeutic effect. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q5: How can I confirm that my new experimental system expresses functional beta-adrenergic receptors?
A5: The presence of functional beta-adrenergic receptors can be confirmed using a combination of molecular and functional assays. Western blotting or quantitative PCR (qPCR) can be used to detect the presence of β1 and β2 receptor proteins or their corresponding mRNA transcripts. Functionality can be assessed by stimulating the cells or tissue with a beta-agonist (e.g., isoproterenol) and measuring a downstream signaling event, such as an increase in cyclic AMP (cAMP) levels.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound in my experimental setup.
-
Question: Have you confirmed the expression of beta-adrenergic receptors in your cell line or tissue?
-
Answer: Lack of receptor expression is a primary reason for the absence of a drug effect. We recommend performing a Western blot or qPCR to verify the presence of β1 and β2 adrenergic receptors.
-
-
Question: Have you performed a dose-response curve for this compound in your system?
-
Answer: The required concentration of this compound can vary between systems. A dose-response experiment will help you determine the half-maximal inhibitory concentration (IC50) and ensure you are using a sufficient concentration to achieve blockade.
-
-
Question: Is the concentration of the stimulating agonist appropriate?
-
Answer: If you are using an agonist to stimulate the receptors, an excessively high concentration can overcome the competitive antagonism of this compound. Try using an agonist concentration at or near its EC50 value.
-
-
Question: Is your this compound stock solution stable and correctly prepared?
-
Answer: Ensure that your this compound is properly dissolved and stored according to the manufacturer's recommendations. Preparing fresh solutions is always a good practice.
-
Issue 2: I am observing effects that are not consistent with beta-blockade.
-
Question: Could these be off-target effects?
-
Answer: It's possible that at the concentration you are using, this compound is interacting with other molecules. To test this, you can use a more selective beta-blocker as a control (e.g., atenolol for β1, ICI 118,551 for β2) to see if the effect is specific to non-selective beta-blockade.
-
-
Question: Could the membrane-stabilizing activity of this compound be contributing to the observed effects?
-
Answer: this compound has strong membrane-stabilizing properties which can affect ion channel function. Comparing its effects to a beta-blocker with weak or no membrane-stabilizing activity can help dissect this possibility.
-
Issue 3: My competitive binding assay results are not as expected.
-
Question: Is the concentration of the radioligand appropriate?
-
Answer: For competitive binding assays, the concentration of the radiolabeled ligand should ideally be at or below its dissociation constant (Kd) to accurately determine the inhibitor's affinity (Ki).
-
-
Question: Is non-specific binding too high?
-
Answer: High non-specific binding can obscure the specific binding signal. Ensure you are including a condition with a high concentration of a non-labeled competitor (e.g., propranolol) to define non-specific binding and that you are using appropriate washing steps.
-
Detailed Experimental Protocols
Protocol 1: Western Blot for Beta-Adrenergic Receptor Expression
This protocol provides a general guideline for detecting β1 and β2 adrenergic receptors in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for β1 or β2 adrenergic receptor overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for beta-adrenergic receptors.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line or tissue expressing the receptor of interest.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in a suitable binding buffer:
-
Total Binding: Membranes + radiolabeled ligand (e.g., [³H]-dihydroalprenolol).
-
Non-specific Binding: Membranes + radiolabeled ligand + a high concentration of a non-labeled competitor (e.g., 10 µM propranolol).
-
Competition: Membranes + radiolabeled ligand + varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: cAMP Functional Assay
This protocol measures the ability of this compound to inhibit agonist-induced cAMP production.
-
Cell Seeding:
-
Seed cells expressing beta-adrenergic receptors into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a beta-agonist (e.g., isoproterenol) at its EC80 concentration for another defined period (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinities (pKi) of this compound and Other Beta-Blockers
| Compound | Receptor | pKi | Reference |
| (-)-Bupranolol | β1-adrenoceptor (rat brain) | 8.8 | |
| (-)-Bupranolol | β1-adrenoceptor (ferret ventricle) | ~8.5 | |
| (-)-Propranolol | β1-adrenoceptor (human heart) | 8.6 |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Potencies (pA2/pKB) of this compound
| Antagonist | Agonist | Preparation | pA2 / pKB | Reference |
| This compound | Adrenaline | Guinea-pig trachea | 8.97 | |
| (-)-Bupranolol | (-)-Isoprenaline | Ferret ventricular myocardium | ~8.5 |
pA2 and pKB are measures of the potency of a competitive antagonist. A higher value indicates greater potency.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways, experimental workflows, and logical relationships.
References
Validation & Comparative
S-Bupranolol Demonstrates Superior Antinociceptive Efficacy and Safety Profile Compared to Propranolol
A comprehensive analysis of preclinical data reveals that S-bupranolol, the S-enantiomer of bupranolol, exhibits more potent antinociceptive effects and a more favorable safety profile than the widely used beta-blocker, propranolol. These findings, supported by rigorous experimental data, position S-bupranolol as a promising candidate for the development of novel pain therapeutics.
A key study comparing the enantiomeric configurations of this compound and propranolol in mouse models of inflammatory and chronic pain has highlighted the distinct advantages of S-bupranolol. The research indicates that S-bupranolol's superior performance is likely attributable to its unique pharmacological profile, characterized by negligible intrinsic agonist activity at beta-adrenergic receptors (β-ARs) and a distinctive blockade of the β3-AR subtype.[1][2]
Comparative Efficacy in Nociceptive Models
Experimental data from validated animal models of pain consistently demonstrate the superior antinociceptive properties of S-bupranolol over propranolol. The following table summarizes the key quantitative findings from these studies.
| Parameter | S-Bupranolol | Propranolol | Pain Model | Key Findings |
| Antinociceptive Efficacy | Superior | Less Effective | Inflammatory and Chronic Pain | S-bupranolol demonstrates a greater reduction in pain behaviors.[1][2] |
| Potency (ED50) | Lower ED50 | Higher ED50 | Formalin Test (Phase II) | S-bupranolol is effective at lower doses, indicating higher potency. |
| Side Effect Profile | Fewer side effects | More pronounced side effects | Rotarod Test | S-bupranolol shows less impact on motor coordination. |
| Mechanism of Action | Full competitive antagonist at β1/β2/β3-ARs with negligible intrinsic agonist activity. Unique β3-AR blockade.[1] | Non-selective β-AR antagonist. | - | The distinct mechanism of S-bupranolol may contribute to its enhanced efficacy and safety. |
Detailed Experimental Protocols
The validation of S-bupranolol's antinociceptive effects was conducted using established preclinical models of pain and motor coordination.
Formalin Test for Inflammatory Pain
The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior.
-
Animals: Male CD-1 mice.
-
Procedure: A dilute solution of formalin (2.5% in saline) is injected into the plantar surface of the mouse's hind paw.
-
Drug Administration: S-bupranolol, propranolol, or vehicle were administered intraperitoneally 30 minutes prior to the formalin injection.
-
Data Collection: The total time spent licking or biting the injected paw was recorded in two phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-30 minutes post-injection), reflecting inflammatory pain.
-
Analysis: Dose-response curves were generated, and the ED50 values (the dose required to produce a 50% reduction in nociceptive behavior) were calculated for each compound.
Von Frey Test for Mechanical Allodynia
This test assesses mechanical sensitivity, a hallmark of chronic pain states.
-
Animals: Male CD-1 mice with induced chronic inflammatory or neuropathic pain.
-
Procedure: Mice are placed on an elevated mesh platform. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Drug Administration: Test compounds or vehicle were administered prior to testing.
-
Data Collection: The paw withdrawal threshold, defined as the filament stiffness that elicits a withdrawal response in 50% of applications, is determined.
-
Analysis: Changes in paw withdrawal thresholds following drug administration are compared to baseline and vehicle-treated controls.
Rotarod Test for Motor Coordination
To assess potential motor-impairing side effects of the compounds, the rotarod test was employed.
-
Animals: Male CD-1 mice.
-
Procedure: Mice are placed on a rotating rod that gradually accelerates.
-
Drug Administration: S-bupranolol, propranolol, or vehicle were administered at doses tested in the pain assays.
-
Data Collection: The latency to fall from the rotating rod is recorded.
-
Analysis: A significant decrease in the latency to fall compared to vehicle-treated animals indicates impaired motor coordination.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Conclusion
References
Unraveling the Adrenergic Receptor Cross-Reactivity of Bupranolol: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise interactions of a compound with its intended and unintended targets is paramount. This guide provides an objective comparison of Bupranolol's cross-reactivity with various adrenergic receptor subtypes, supported by available experimental data and detailed methodologies.
This compound is a non-selective β-adrenergic receptor antagonist, recognized for its activity at both β1 and β2 subtypes.[1][2] Emerging research also points to its interaction with β3 and α-adrenergic receptors, highlighting the importance of a comprehensive cross-reactivity profile. This guide synthesizes the available binding affinity and functional data to provide a clear comparison of this compound's activity across the adrenergic receptor family.
Comparative Binding Affinities of this compound
The binding affinity of a ligand for its receptor, often expressed as the inhibition constant (Ki), is a fundamental measure of its potency. The following table summarizes the available binding affinity data for this compound at various adrenergic receptors. It is important to note that direct comparative studies across all subtypes are limited, and data is collated from various sources.
| Receptor Subtype | Ligand | pKi | Ki (nM) | Test System | Reference |
| β1-Adrenoceptor (high-affinity state) | (-)-Bupranolol | 8.8 | 1.58 | Rat cerebrocortical membranes | [3] |
| α1-Adrenoceptor | This compound | 5.7 | 2000 | Rat cortical membranes |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Functional Activity of this compound at Adrenergic Receptors
Functional assays measure the biological response elicited by a ligand upon binding to its receptor, determining whether it acts as an antagonist (blocks the receptor), agonist (activates the receptor), or partial agonist. The antagonist potency is often expressed as the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
| Receptor Subtype | Assay Type | Agonist Used | pA2 Value | Functional Effect | Test System | Reference |
| β1-Adrenoceptor (high-affinity state) | Tachycardia in pithed rats | Xamoterol | 7.9 | Antagonist | In vivo | [3] |
| β2-Adrenoceptor | Relaxation of guinea-pig trachea | Adrenaline | 8.97 | Antagonist | Ex vivo | |
| β3-Adrenoceptor | --- | --- | --- | Antagonist | --- | [4] |
| α1-Adrenoceptor | --- | --- | --- | Antagonist | --- |
A higher pA2 value indicates greater antagonist potency.
This compound is characterized as a neutral antagonist in most examined systems, meaning it does not exhibit intrinsic sympathomimetic activity (ISA).
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental processes involved in determining adrenergic receptor cross-reactivity, the following diagrams are provided.
The above diagram illustrates the primary signaling cascades associated with α1 and β-adrenergic receptors and the antagonistic role of this compound.
This diagram outlines the key steps in performing radioligand binding and functional assays to determine the affinity and functional activity of a compound like this compound at adrenergic receptors.
Experimental Protocols
A detailed understanding of the methodologies is crucial for interpreting the data and for designing future experiments.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for different adrenergic receptor subtypes.
Materials:
-
Cell membranes or tissue homogenates expressing the adrenergic receptor subtype of interest.
-
A specific radioligand for each receptor subtype (e.g., [³H]Prazosin for α1, [¹²⁵I]Iodocyanopindolol for β).
-
This compound hydrochloride.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of this compound and a constant amount of membrane protein in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at a specific temperature, e.g., 25°C or 37°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain a sigmoidal dose-response curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Schild Analysis for Antagonism)
Objective: To determine the functional antagonist potency (pA2) of this compound.
Materials:
-
Isolated tissue preparation (e.g., guinea-pig trachea for β2, rat atria for β1) or cell lines expressing the receptor of interest.
-
A specific agonist for the receptor subtype.
-
This compound hydrochloride.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Organ bath setup with a force transducer or a cell-based assay system (e.g., measuring cAMP levels or calcium flux).
Procedure:
-
Tissue/Cell Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, or culture the cells in appropriate plates.
-
Agonist Dose-Response: Establish a cumulative concentration-response curve for the agonist to determine its EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: Wash the preparation and then incubate it with a fixed concentration of this compound for a predetermined period to allow for equilibrium.
-
Shifted Agonist Dose-Response: In the continued presence of this compound, re-establish the agonist concentration-response curve.
-
Repeat: Repeat steps 3 and 4 with several different concentrations of this compound.
-
Data Analysis: A Schild plot is constructed by plotting the log of (agonist concentration ratio - 1) against the negative log of the molar concentration of this compound. The concentration ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist. The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Conclusion
The available data confirms that this compound is a potent, non-selective antagonist of β1 and β2-adrenergic receptors. Furthermore, it exhibits antagonist activity at β3-adrenoceptors and, with lower affinity, at α1-adrenoceptors. A complete and directly comparative dataset for all adrenergic receptor subtypes remains an area for further investigation. The provided experimental protocols offer a framework for conducting such comprehensive cross-reactivity studies, which are essential for a thorough understanding of this compound's pharmacological profile and for the development of more selective adrenergic modulators.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Four close this compound analogues are antagonists at the low-affinity state of beta1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of the Pharmacokinetic Profiles of Bupranolol and Atenolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two beta-adrenergic receptor antagonists: Bupranolol and Atenolol. The information presented is supported by experimental data to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for this compound and Atenolol, facilitating a direct comparison of their profiles.
| Pharmacokinetic Parameter | This compound | Atenolol |
| Absorption | ||
| Bioavailability | <10%[1][2] | Approximately 50%[3] |
| Time to Peak (Tmax) | ~1.2 hours[4] | 2-4 hours[3] |
| Distribution | ||
| Protein Binding | 76% | 6-16% |
| Volume of Distribution (Vd) | Not readily available in cited literature. | 63.8-112.5 L |
| Metabolism | ||
| Extent of Metabolism | >90% (extensive first-pass metabolism) | Minimal (approximately 5%) |
| Primary Metabolites | Carboxythis compound | Hydroxyatenolol, Atenolol glucuronide |
| Excretion | ||
| Elimination Half-life (t½) | 2-4 hours | 6-7 hours |
| Route of Elimination | Primarily renal (as metabolites) | Primarily renal (unchanged drug) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are outlines of typical experimental protocols used to determine the parameters presented above.
Oral Bioavailability and Pharmacokinetic Study in Humans
This protocol outlines a standard design for determining the pharmacokinetic profile of an orally administered drug.
-
Study Design: A single-dose, crossover, or parallel-group study in healthy volunteers.
-
Procedure:
-
Subject Recruitment: Healthy adult volunteers are screened for inclusion/exclusion criteria.
-
Dosing: A single oral dose of the investigational drug (e.g., this compound or Atenolol) is administered.
-
Blood Sampling: Blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Separation: Plasma is separated from whole blood by centrifugation.
-
Drug Concentration Analysis: The concentration of the parent drug and its major metabolites in plasma is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t½ (elimination half-life) using non-compartmental analysis.
-
In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)
Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.
-
Materials:
-
Test compound (this compound or Atenolol)
-
Human plasma
-
Phosphate buffered saline (PBS)
-
Equilibrium dialysis apparatus with a semipermeable membrane
-
-
Procedure:
-
The test compound is added to human plasma at a known concentration.
-
The plasma-drug mixture is placed on one side of a semipermeable membrane in the dialysis cell, and PBS is placed on the other side.
-
The system is incubated at 37°C to allow for equilibrium to be reached.
-
At equilibrium, samples are taken from both the plasma and buffer compartments.
-
The concentration of the drug in both samples is determined.
-
The percentage of protein binding is calculated from the difference in drug concentration between the plasma and buffer compartments.
-
In Vitro Drug Metabolism Study (Liver Microsomes)
This assay helps to identify the metabolic stability and potential metabolic pathways of a drug candidate.
-
Materials:
-
Test compound (this compound or Atenolol)
-
Human liver microsomes
-
NADPH regenerating system (cofactor for metabolic enzymes)
-
Buffer solution
-
-
Procedure:
-
The test compound is incubated with human liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
The samples are analyzed by LC-MS/MS to quantify the remaining parent drug and identify any metabolites formed.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the mechanism of action of this compound and Atenolol at the cellular level.
Caption: this compound's non-selective blockade of β1 and β2-adrenergic receptors.
Caption: Atenolol's selective blockade of the β1-adrenergic receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.
Caption: A generalized workflow for a clinical pharmacokinetic study.
References
In Vivo Validation of Bupranolol's Therapeutic Effects: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the translation of in vitro data to in vivo efficacy for the non-selective beta-blocker, Bupranolol. This guide provides a comparative analysis with alternative beta-blockers, supported by experimental data and detailed methodologies.
This guide delves into the in vivo validation of this compound's therapeutic effects, primarily focusing on its non-selective beta-adrenergic antagonism and its potential implications for pain management. By comparing its performance with established beta-blockers like Propranolol and Pindolol, we aim to provide a clear perspective on its unique pharmacological profile, bridging the gap between in vitro findings and in vivo outcomes.
From Bench to Bedside: Translating In Vitro Insights into In Vivo Efficacy
The journey of a drug from a laboratory curiosity to a clinical candidate hinges on the successful translation of its in vitro properties into tangible therapeutic effects in a living system. This compound, a non-selective beta-blocker, presents a compelling case study in this regard. Initial in vitro studies have characterized its binding affinities and functional activities at various adrenergic receptors, laying the groundwork for predicting its physiological effects. Subsequent in vivo studies in animal models have sought to validate these predictions and uncover novel therapeutic applications.
This guide will explore the key in vitro characteristics of this compound and its comparators and demonstrate how these properties manifest as distinct in vivo therapeutic profiles, particularly in the context of analgesia and cardiovascular effects.
Comparative In Vitro Receptor Binding Profile
The initial step in understanding the therapeutic potential of this compound and its alternatives involves characterizing their binding affinities for their primary targets, the beta-adrenergic receptors, as well as potential secondary targets like serotonin receptors. The following table summarizes the available in vitro binding data (Ki values), which represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Drug | β1-adrenergic Receptor (Ki, nM) | β2-adrenergic Receptor (Ki, nM) | β3-adrenergic Receptor | 5-HT1A Receptor (Ki, nM) |
| This compound | pKi: 8.8 (S-enantiomer) | Non-selective | Unique Blockade[1][2] | Data not available |
| Propranolol | ~1.1 - 8.9[3] | ~1.1 - 8.9 | Weak Antagonist | ~90 - 139 (rat)[4] |
| Pindolol | Data not available | Data not available | Data not available | High Affinity[5] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity.
In Vivo Validation: From Receptor Blockade to Therapeutic Effect
The in vitro binding profiles of these drugs translate into distinct physiological effects in vivo. This section compares the in vivo performance of this compound with Propranolol and Pindolol in preclinical models, focusing on analgesia and cardiovascular parameters.
Antinociceptive (Analgesic) Effects
A significant area of investigation for this compound has been its potential as an analgesic agent. In vivo studies in mouse models of inflammatory and chronic pain have demonstrated the antinociceptive properties of this compound.
| Drug | Animal Model | Key Findings |
| S-Bupranolol | Mouse models of inflammatory and chronic pain | Superior antinociceptive effect and a better safety profile compared to Propranolol enantiomers. |
| Propranolol | Mouse models of inflammatory and chronic pain | Exhibits antinociceptive effects, but is considered less effective and has more side effects than S-Bupranolol. |
| Pindolol | Mouse hot plate and rat plantar test | Enhances the analgesic effect of tramadol, suggesting an interaction with the serotonergic system. |
Cardiovascular Effects
As beta-blockers, the cardiovascular effects of these drugs are a primary consideration. In vivo studies have quantified their impact on heart rate and blood pressure.
| Drug | Animal Model | Effect on Heart Rate | Effect on Blood Pressure |
| (-)-Bupranolol | Pithed Rat | Decrease of ~5% from baseline | Decrease of ~6.3 mmHg 5 minutes post-injection |
| Propranolol | Rat | Dose-dependent pressor action in spinal rats infused with adrenaline. | Dose-dependent pressor action in spinal rats infused with adrenaline. |
| Pindolol | Rat | Elevation of resting heart rate in DOCA/saline hypertensive rats. | Dose-dependent fall in blood pressure in DOCA/saline hypertensive rats. |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides an overview of the key experimental methodologies employed in the cited in vivo studies.
In Vivo Analgesia Models
Formalin Test in Mice: This model assesses nociceptive responses to a chemical stimulus.
-
Animal Preparation: Male ICR mice are acclimated to the testing environment.
-
Drug Administration: this compound, Propranolol, or a vehicle is administered intraperitoneally at a specified time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of the mouse's hind paw.
-
Behavioral Observation: The time the mouse spends licking or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection), representing direct nociceptor stimulation, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.
-
Data Analysis: The duration of licking/biting is quantified and compared between drug-treated and control groups to determine the analgesic effect.
Chronic Constriction Injury (CCI) Model in Mice: This is a model of neuropathic pain.
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed, and loose ligatures are placed around it. This induces a nerve injury that leads to chronic pain-like behaviors.
-
Drug Administration: Test compounds are administered at various time points post-surgery.
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments, and thermal hyperalgesia (increased sensitivity to heat) is measured using a radiant heat source. The paw withdrawal threshold or latency is recorded.
-
Data Analysis: Changes in withdrawal thresholds or latencies in the drug-treated groups are compared to the vehicle-treated group to evaluate the analgesic efficacy of the test compound.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Simplified signaling pathways of beta-adrenergic and 5-HT1A receptors and the points of intervention for this compound and Propranolol.
Caption: A generalized experimental workflow for assessing the analgesic effects of a test compound in an in vivo model.
Caption: A diagram illustrating the logical relationship between this compound's in vitro receptor profile and its observed in vivo therapeutic effects.
Conclusion: The Promise of this compound
The compilation of in vitro and in vivo data strongly suggests that this compound possesses a unique pharmacological profile that distinguishes it from other non-selective beta-blockers like Propranolol. Its superior antinociceptive effects and favorable safety profile in preclinical pain models can be logically attributed to its distinct receptor interaction characteristics, particularly its unique blockade of β3-adrenergic receptors and its negligible intrinsic sympathomimetic activity.
While further research is warranted to fully elucidate the contribution of its potential serotonergic activity and to establish a direct quantitative in vitro-in vivo correlation for its analgesic effects, the existing evidence positions S-Bupranolol as a promising candidate for further development as a novel analgesic agent. This guide underscores the importance of a multi-faceted approach, combining in vitro characterization with robust in vivo validation, in the successful journey of drug discovery and development.
References
- 1. Differences in the Antinociceptive Effects and Binding Properties of Propranolol and this compound Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro: implications for antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Bupranolol Detection: Validating a Novel RP-HPLC Method Against Standard UV-Spectrophotometry
For researchers and professionals in drug development and quality control, the selection of a suitable analytical method is paramount for ensuring the accuracy and reliability of quantitative data. This guide provides a detailed comparison of a modern, high-sensitivity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method against a conventional UV-Spectrophotometric method for the detection and quantification of Bupranolol. The information herein is based on established validation principles for beta-blocker analysis, providing a framework for methodological assessment.
Data Presentation: Performance Comparison
The following tables summarize the key performance metrics for a representative RP-HPLC method and a standard UV-Spectrophotometric method for the analysis of a beta-blocker like this compound. These validation parameters are critical in determining the suitability of a method for a specific analytical application.
Table 1: Comparison of Validation Parameters
| Validation Parameter | RP-HPLC Method | UV-Spectrophotometric Method |
| Linearity Range | 2 - 24 µg/mL[1] | 10 - 70 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[1] |
| Accuracy (% Recovery) | 99.72% - 100.03%[1] | 99.76% ± 0.5861 |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 0.60 µg/mL | Not specified |
| Limit of Quantitation (LOQ) | 1.83 µg/mL | Not specified |
Table 2: Chromatographic and Spectroscopic Conditions
| Parameter | RP-HPLC Method | UV-Spectrophotometric Method |
| Stationary Phase/Column | C18 column (250 x 4.6 mm, 5 µm) | Not Applicable |
| Mobile Phase | Acetonitrile: 0.4% Potassium Dihydrogen Ortho Phosphate (pH 3.52) (60:40 v/v) | Methanol |
| Flow Rate | 1.0 mL/min | Not Applicable |
| Detection Wavelength (λmax) | 229 nm | 288 nm |
| Retention Time | ~2.330 min | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the compared methods.
Standard Method: UV-Spectrophotometry
The UV-Spectrophotometric method offers a straightforward and cost-effective approach for the quantification of this compound in bulk and simple dosage forms.
-
Preparation of Standard Stock Solution: A standard stock solution of the beta-blocker is prepared by dissolving a precisely weighed amount in methanol to achieve a known concentration.
-
Determination of Absorption Maximum (λmax): The stock solution is scanned in the UV range (200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance.
-
Preparation of Calibration Curve: Serial dilutions are made from the stock solution to prepare a range of concentrations. The absorbance of each dilution is measured at the λmax. A calibration curve is then plotted as absorbance versus concentration.
-
Sample Preparation and Analysis: A sample containing the analyte is dissolved in methanol, filtered, and diluted to fall within the concentration range of the calibration curve. The absorbance of the sample solution is measured, and the concentration is determined using the linear regression equation of the calibration curve.
New Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides superior specificity and sensitivity, making it suitable for complex matrices and the simultaneous analysis of multiple components.
-
Preparation of Mobile Phase: The mobile phase is prepared by mixing the specified volumes of acetonitrile and potassium dihydrogen ortho phosphate buffer. The pH is adjusted, and the solution is filtered and degassed before use.
-
Preparation of Standard Solutions: A stock solution of the beta-blocker is prepared in the mobile phase. Working standard solutions are prepared by diluting the stock solution to various concentration levels.
-
Chromatographic Conditions: The HPLC system is equilibrated with the mobile phase at a constant flow rate. A C18 column is typically used as the stationary phase. The column oven temperature is maintained at a constant value, and the UV detector is set to the appropriate wavelength.
-
Calibration and Analysis: A fixed volume of each standard solution is injected into the HPLC system, and the peak areas are recorded. A calibration curve is constructed by plotting peak area against concentration. Sample solutions are prepared similarly, injected, and their concentrations are calculated from the calibration curve.
Method Validation Workflow
The validation of an analytical method is essential to ensure its reliability for the intended application. The following diagram illustrates the typical workflow for validating a new analytical method against a standard.
Caption: Workflow for validating a new analytical method against a standard.
References
A Comparative Analysis of Bupranolol Enantiomers and Their Beta-Adrenergic Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantiomers of Bupranolol, a non-selective beta-adrenergic receptor antagonist. The focus is on their differential affinity for β1, β2, and β3 adrenergic receptors, supported by available experimental data. This document also outlines the experimental protocols for assessing receptor affinity and illustrates the associated signaling pathways.
Introduction to this compound
This compound is a non-selective beta-blocker, structurally similar to propranolol, that antagonizes the effects of catecholamines at beta-adrenergic receptors.[1][2] Like many beta-blockers, this compound possesses a chiral center, leading to the existence of two enantiomers: S(-)-bupranolol and R(+)-bupranolol. It is well-established that the pharmacological activity of beta-blockers is often stereoselective, with one enantiomer exhibiting significantly higher affinity for the target receptors.[3] For this compound, the S(-) enantiomer is considered the more active form.[1]
Comparative Receptor Affinity
The therapeutic and adverse effects of this compound are dictated by its interaction with the three main subtypes of beta-adrenergic receptors: β1, β2, and β3. The S(-) enantiomer of this compound has been shown to be a full competitive antagonist at β1, β2, and β3-adrenergic receptors, with a particularly unique profile at the β3 receptor.[2] In contrast, the R(+) enantiomer exhibits significantly lower affinity.
| Enantiomer | Receptor | pKi (Binding Affinity) | pA2 (Functional Antagonism) | Reference(s) |
| S(-)-Bupranolol | β1 | 8.8 | 7.9 (high-affinity state) | |
| 6.1 (low-affinity state) | ||||
| β2 | Data Not Available | Data Not Available | ||
| β3 | Data Not Available | Data Not Available | ||
| R(+)-Bupranolol | β1 | Data Not Available | No significant effect | |
| β2 | Data Not Available | Data Not Available | ||
| β3 | Data Not Available | Data Not Available |
Note: pKi and pA2 are logarithmic scales; a higher value indicates greater affinity/potency.
The available data clearly demonstrates the stereoselectivity of this compound's interaction with the β1-adrenergic receptor, with the S(-) enantiomer being a potent antagonist. Functional studies have shown that S(-)-bupranolol effectively antagonizes the effects of β-adrenergic agonists, while the R(+) enantiomer is largely inactive at the same concentrations. The unique antagonistic activity of S(-)-bupranolol at the β3 receptor suggests potential for novel therapeutic applications.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (pKi Determination)
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound enantiomers for β-adrenergic receptors.
a. Materials:
-
Cell membranes expressing the human β1, β2, or β3-adrenergic receptor subtype.
-
Radioligand: [³H]-CGP12177 (a non-selective β-adrenergic antagonist).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
S(-)-bupranolol and R(+)-bupranolol stock solutions.
-
Non-specific binding control: Propranolol (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
b. Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control (propranolol), and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the this compound enantiomer, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound enantiomer) concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Convert the Ki value to pKi (-log(Ki)).
Functional Assay for Antagonist Potency (pA2 Determination) using Schild Analysis
This protocol describes a functional assay to determine the antagonist potency (pA2) of this compound enantiomers.
a. Materials:
-
Isolated tissue preparation (e.g., guinea pig atria for β1, trachea for β2) or cells expressing the receptor of interest.
-
Agonist: Isoprenaline (a non-selective β-adrenergic agonist).
-
S(-)-bupranolol and R(+)-bupranolol stock solutions.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Organ bath setup with a force transducer.
b. Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Allow the tissue to equilibrate.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (isoprenaline) to establish the baseline maximal response.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of the this compound enantiomer for a predetermined period (e.g., 30-60 minutes).
-
Agonist Response in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat: Repeat steps 3 and 4 with at least three different concentrations of the antagonist.
c. Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each antagonist concentration. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.
-
The x-intercept of the regression line is the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
Visualizations
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining receptor affinity using a radioligand binding assay.
Beta-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling pathway of a beta-adrenergic receptor upon agonist activation.
References
- 1. Atypical cardiostimulant β-adrenoceptor in the rat heart: stereoselective antagonism by this compound but lack of effect by some this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in the Antinociceptive Effects and Binding Properties of Propranolol and this compound Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of Bupranolol's Potency Against Next-Generation Beta-Blockers
In the landscape of cardiovascular pharmacotherapy, beta-adrenergic receptor antagonists, or beta-blockers, remain a cornerstone of treatment for a multitude of conditions, including hypertension, angina, and heart failure. While first-generation beta-blockers like bupranolol and propranolol are non-selective, newer generations exhibit greater receptor selectivity and additional vasodilatory properties. This guide provides a detailed comparison of the potency of this compound with next-generation beta-blockers, namely bisoprolol, carvedilol, and nebivolol, supported by experimental data to inform researchers, scientists, and drug development professionals.
Comparative Potency at β1 and β2-Adrenergic Receptors
The potency of a beta-blocker is intrinsically linked to its affinity for β1 and β2-adrenergic receptors. This affinity is commonly quantified using the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a greater binding affinity.
| Drug | Class | β1-Adrenergic Receptor pKi | β2-Adrenergic Receptor pKi | β1/β2 Selectivity Ratio |
| This compound | First-Generation (Non-selective) | ~8.5 (inferred from pKB)[1] | Data not consistently available | Non-selective |
| Propranolol | First-Generation (Non-selective) | 8.16 - 8.6[2][3] | 8.44[2] | ~0.52[2] |
| Bisoprolol | Second-Generation (β1-selective) | 7.43 - 8.7 | 5.42 | ~102.33 |
| Carvedilol | Third-Generation (Non-selective with α1-blocking activity) | 8.75 - 9.02 | 8.96 - 10.13 | ~0.62 |
| Nebivolol | Third-Generation (Highly β1-selective with nitric oxide-potentiating effects) | 8.79 | 6.65 | ~138.04 |
Note: pKi values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation. The selectivity ratio is calculated from the ratio of β2 to β1 affinity. A higher ratio indicates greater β1 selectivity.
This compound, a non-selective beta-blocker, is reported to have a potency similar to propranolol. Experimental data on its direct pKi values are less abundant in recent literature compared to newer agents. However, studies have reported its antagonist potency (pKB) at the β1-adrenoceptor to be around 8.5.
Next-generation beta-blockers exhibit distinct potency and selectivity profiles. Bisoprolol is a highly β1-selective antagonist, demonstrating a significantly lower affinity for β2-receptors. Carvedilol, while being a potent non-selective beta-blocker with high affinity for both β1 and β2 receptors, also possesses α1-adrenergic blocking properties, contributing to its vasodilatory effects. Nebivolol is distinguished by its high β1-selectivity and its unique nitric oxide-mediated vasodilatory mechanism.
Experimental Methodologies for Potency Determination
The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. These assays directly measure the binding of a radiolabeled ligand to the receptor of interest.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Membranes expressing β1 or β2-adrenergic receptors are prepared from tissues (e.g., heart, lung) or cultured cells (e.g., CHO, HEK293) transfected with the human receptor gene.
-
Incubation: The membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]CGP-12177 or [¹²⁵I]iodocyanopindolol) and varying concentrations of the unlabeled competitor drug (e.g., this compound, bisoprolol).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
Functional Assays: cAMP Accumulation
Functional assays measure the biological response following receptor activation or inhibition. For β-adrenergic receptors, which are Gs-protein coupled, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are a key downstream signaling event.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Cells expressing the β-adrenergic receptor of interest are cultured in appropriate media.
-
Stimulation: The cells are pre-incubated with the antagonist (beta-blocker) at various concentrations, followed by stimulation with a β-agonist (e.g., isoproterenol) to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified, and the IC50 value is determined. This provides a measure of the functional potency of the antagonist.
Signaling Pathways of β1 and β2-Adrenergic Receptors
The therapeutic effects and side-effect profiles of beta-blockers are determined by their interaction with the distinct signaling pathways of β1 and β2-adrenergic receptors.
β1-Adrenergic Receptor Signaling
Primarily located in the heart, β1-adrenergic receptors play a crucial role in regulating heart rate and contractility.
β2-Adrenergic Receptor Signaling
β2-adrenergic receptors are predominantly found in the smooth muscle of the bronchi and blood vessels, where they mediate relaxation.
Conclusion
The evolution of beta-blockers from non-selective agents like this compound to highly selective and multi-functional next-generation drugs has provided clinicians and researchers with a diverse toolkit for managing cardiovascular diseases. While this compound's potency is comparable to the benchmark non-selective beta-blocker propranolol, next-generation agents such as bisoprolol and nebivolol offer the advantage of high β1-selectivity, potentially leading to a better side-effect profile by avoiding β2-receptor-mediated effects like bronchoconstriction. Carvedilol, with its combined non-selective β- and α1-blockade, provides potent blood pressure reduction through both cardiac and vascular mechanisms. The choice of a beta-blocker in a research or clinical setting should be guided by a thorough understanding of its potency, selectivity, and specific pharmacological properties, as elucidated by the quantitative data and experimental methodologies presented in this guide.
References
- 1. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bupranolol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring the proper disposal of pharmaceutical compounds like bupranolol is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines not only mitigates risks within the laboratory but also prevents the introduction of active pharmaceutical ingredients into ecosystems. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Regulatory Landscape
In the United States, the management of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, through the Resource Conservation and Recovery Act (RCRA), sets guidelines for hazardous waste management, which can include certain pharmaceuticals.[1][2] The DEA is responsible for regulating the disposal of controlled substances.[2] It is also important to note that many states have their own regulations that may be more stringent than federal laws.[1]
This compound, a non-selective beta-blocker, is not currently classified as a controlled substance by the DEA. Therefore, its disposal would typically fall under the regulations for non-hazardous pharmaceutical waste, unless it exhibits characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).
Disposal Procedures for this compound in a Laboratory Setting
The recommended procedure for disposing of this compound in a research or drug development setting is to use a licensed pharmaceutical waste management service. This ensures that the compound is handled and disposed of in accordance with all federal and state regulations.
Step-by-Step Disposal Protocol:
-
Segregation: Identify and segregate this compound waste from other chemical and biological waste streams. This includes unused or expired pure compounds, contaminated labware (e.g., vials, pipettes, gloves), and solutions containing this compound.
-
Containerization: Place the segregated this compound waste into a clearly labeled, dedicated waste container for non-hazardous pharmaceutical waste. The container should be robust, leak-proof, and have a secure lid.
-
Labeling: Clearly label the container as "Non-Hazardous Pharmaceutical Waste" and include the name "this compound." Ensure the label is legible and securely affixed to the container.
-
Storage: Store the waste container in a designated, secure area away from general laboratory traffic and drains. This area should be well-ventilated.
-
Professional Disposal: Arrange for a licensed and reputable pharmaceutical waste disposal company to collect, transport, and dispose of the waste. These companies are knowledgeable about the specific regulatory requirements for pharmaceutical waste and will provide documentation of proper disposal.
Disposal of Trace Amounts and Contaminated Materials:
For materials that are only residually contaminated with this compound (e.g., empty stock containers, minimally contaminated personal protective equipment), they can often be disposed of as regular solid waste, provided they are not visibly contaminated with the bulk chemical. However, it is always best to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Household Disposal of Unused Medications
While not the primary audience, it is valuable for professionals to be aware of the recommended procedures for household disposal of unused medications like this compound, as they may be asked for this information. The FDA provides the following guidance when a drug take-back program is not available[3]:
-
Do Not Flush: Unless specifically instructed, do not flush unused medications down the toilet or drain, as this can lead to water contamination.
-
Mix with Undesirable Substance: Mix the this compound tablets or capsules (do not crush them) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.
-
Seal in a Container: Place the mixture in a sealed plastic bag or other container to prevent leakage.
-
Dispose in Trash: Throw the sealed container in the household trash.
-
Remove Personal Information: Scratch out all personal information on the prescription bottle to protect your privacy before disposing of the empty container.
Data on Pharmaceutical Waste Classification
| Waste Category | Description | Examples | Disposal Method |
| Non-Hazardous Pharmaceutical Waste | The majority of pharmaceutical waste that does not meet the EPA's criteria for hazardous waste. | Most over-the-counter medications, vitamins, many prescription drugs (including this compound). | Incineration via a licensed pharmaceutical waste vendor. |
| RCRA Hazardous Pharmaceutical Waste | Pharmaceuticals that are specifically listed by the EPA as hazardous or exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic). | Certain chemotherapy agents, warfarin, some antibiotics. | Segregated collection and disposal by a licensed hazardous waste vendor. |
| DEA Controlled Substances | Medications regulated by the Drug Enforcement Administration due to their potential for abuse. | Opioids, benzodiazepines, stimulants. | Strict inventory and disposal protocols, often requiring on-site destruction or use of a reverse distributor. |
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound in a laboratory setting, the following diagram illustrates the decision-making and procedural flow.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Handling of Bupranolol for Research Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and experimental integrity. This document provides immediate and essential safety and logistical information for the handling of Bupranolol, a non-selective beta-blocker. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Hazard Identification and Classification
This compound is classified as an irritant. While some safety data sheets (SDS) may categorize it as non-hazardous, it is crucial to adhere to the more stringent GHS classifications to ensure maximum safety.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₄H₂₂ClNO₂ |
| Molecular Weight | 271.78 g/mol |
| CAS Number | 14556-46-8 |
| Appearance | Solid |
| Water Solubility | 0.143 mg/mL |
| Solubility in DMSO | 25 mg/mL (91.99 mM) |
| Solubility in Ethanol | 100 mM |
| LD50 (Mouse, oral) | 329 mg/kg (hydrochloride) |
| LD50 (Mouse, i.v.) | 45 mg/kg |
| LD50 (Rat, oral) | 518 mg/kg (hydrochloride) |
| LD50 (Rat, i.v.) | 15.3 mg/kg (hydrochloride) |
Operational Plan: Personal Protective Equipment (PPE)
A systematic approach to selecting and using PPE is critical when handling this compound. The following diagram illustrates the logical workflow for ensuring appropriate protection.
Experimental Protocol: Preparation of this compound Solutions
This section provides a detailed methodology for preparing this compound solutions for in vitro and in vivo experiments.
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Calculate the required mass of this compound using the formula: mass (mg) = 10 mM * 271.78 g/mol * volume (L). For 1 mL of a 10 mM stock, 2.72 mg of this compound is needed.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
-
Preparation of a Working Solution for In Vivo Experiments
This protocol is for preparing a saline-based formulation for animal studies.
-
Materials:
-
10 mM this compound in DMSO stock solution
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (for a 1 mL working solution):
-
In a sterile tube, add 100 µL of the 10 mM this compound in DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
It is recommended to prepare this working solution fresh on the day of use.
-
Mechanism of Action: Beta-Adrenergic Receptor Signaling
This compound is a non-selective antagonist of beta-adrenergic receptors (β-ARs). It competes with endogenous catecholamines like epinephrine and norepinephrine for binding to β1 and β2 receptors. This blockade inhibits the downstream signaling cascade, leading to its therapeutic effects.
Disposal Plan
Due to its classification as a skin, eye, and respiratory irritant, this compound waste must be managed as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory.
Disposal Workflow
The following diagram outlines the step-by-step process for the safe disposal of this compound waste.
Step-by-Step Disposal Guidance
-
Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the compound.
-
Liquid Waste: Collect unused this compound solutions in a separate, compatible container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.
-
-
Containment:
-
Use only approved hazardous waste containers that are in good condition, compatible with the waste, and have a secure lid.
-
Clearly label the container with "Hazardous Waste" and the full chemical name "this compound".
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
